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  • Product: Butylamine hydrobromide
  • CAS: 15567-09-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Research Applications of Butylamine Hydrobromide

Introduction: Understanding Butylamine Hydrobromide Butylamine hydrobromide (BuNH₃Br), also known as butylammonium bromide (BABr), is the salt formed from the neutralization of n-butylamine, a primary aliphatic amine, wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Butylamine Hydrobromide

Butylamine hydrobromide (BuNH₃Br), also known as butylammonium bromide (BABr), is the salt formed from the neutralization of n-butylamine, a primary aliphatic amine, with hydrobromic acid.[1][2] In its solid state, it exists as a white crystalline powder.[3] While n-butylamine itself is a versatile chemical intermediate in the manufacturing of pesticides, pharmaceuticals, and emulsifiers, its hydrobromide salt has carved out a distinct and critical niche in modern materials science research.[4] The protonation of the amino group makes the butylammonium cation a key component in various chemical systems, most notably in the burgeoning field of perovskite optoelectronics.[5] This guide provides an in-depth exploration of the core research applications of butylamine hydrobromide, focusing on the causality behind its selection in experimental design and providing actionable protocols for researchers.

PropertyValue
Chemical Formula C₄H₁₂BrN
Molecular Weight 154.05 g/mol
CAS Number 15567-09-6
Appearance White crystalline powder
Solubility Soluble in polar solvents like water and isopropanol

Core Application: A Cornerstone in Perovskite Materials Science

The most significant and well-documented research application of butylamine hydrobromide is in the synthesis and modification of organic-inorganic hybrid perovskites (OIHPs).[6] These materials, with their exceptional optoelectronic properties, are at the forefront of next-generation solar cell and light-emitting diode (LED) technology. Butylamine hydrobromide plays two primary roles in this domain: as a fundamental structural component in two-dimensional (2D) perovskites and as a surface passivating agent for three-dimensional (3D) perovskites.

The Role of Butylamine Hydrobromide as an Organic Spacer in 2D Perovskites

Two-dimensional Ruddlesden-Popper perovskites are a class of OIHPs that exhibit a layered crystal structure. In these materials, inorganic layers of metal-halide octahedra (e.g., [PbBr₆]⁴⁻) are separated by layers of bulky organic cations. Butylamine hydrobromide serves as the source for the n-butylammonium (BA⁺) cation, which acts as this essential organic "spacer."

The causality for choosing the n-butylammonium cation is rooted in its molecular structure. The length of the butyl chain dictates the spacing between the inorganic layers. This spacing, in turn, confines the charge carriers within the inorganic planes, creating natural quantum wells. This quantum confinement effect is a powerful tool for tuning the material's electronic and optical properties, such as its bandgap and photoluminescence. Furthermore, the hydrophobic nature of the butyl groups helps to impart a greater degree of environmental stability to the perovskite structure, a critical challenge for this class of materials.

The general formula for these 2D perovskites is (R-NH₃)₂Aₙ₋₁MₙX₃ₙ₊₁, where R-NH₃⁺ is a bulky organic cation like butylammonium, A is a smaller cation (like cesium or methylammonium), M is a metal (like lead), and X is a halide (like bromide). For the simplest n=1 case, the formula is (BA)₂PbBr₄, which consists of single inorganic layers separated by a double layer of butylammonium cations.[7]

G cluster_0 Inorganic Layer 1 (e.g., [PbBr4]n) cluster_1 Inorganic Layer 2 (e.g., [PbBr4]n) cluster_spacer1 Organic Spacer Layer p1 PbBr6 p2 PbBr6 p3 PbBr6 b1 Butylammonium (BA+) p4 PbBr6 p5 PbBr6 p6 PbBr6 b2 Butylammonium (BA+) b3 Butylammonium (BA+) G cluster_workflow Surface Passivation Workflow A 1. Prepare 3D Perovskite Film (e.g., Cs0.17FA0.83Pb(I0.6Br0.4)3) C 3. Spin-Coat BABr Solution onto 3D Perovskite Film A->C B 2. Prepare BABr Solution (2 mg/mL in Isopropanol) B->C D 4. Anneal at 100°C for 5 min C->D E 5. Formation of 2D Capping Layer on 3D Perovskite D->E F Result: 2D/3D Heterostructure with Passivated Surface E->F

Caption: Workflow for 2D/3D perovskite heterostructure formation.

Experimental Protocol: Synthesis of (BA)₂PbBr₄ 2D Perovskite Single Crystals

This protocol is adapted from methodologies described in the literature for synthesizing high-quality 2D perovskite crystals for research purposes. [7] Self-Validation and Trustworthiness: This protocol incorporates a slow cooling step, which is critical for the growth of large, well-ordered single crystals. The quality of the resulting crystals can be readily validated through techniques like X-ray diffraction (XRD) to confirm the crystal structure and photoluminescence spectroscopy to assess optical quality.

Materials:

  • n-butylamine (C₄H₁₁N)

  • Lead(II) bromide (PbBr₂)

  • Hydrobromic acid (HBr, 9M aqueous solution)

Procedure:

  • Stoichiometric Mixing: In a clean vial, combine 0.34 mmol of PbBr₂ and 0.7 mmol of n-butylamine. The molar ratio should be approximately 1:2.

  • Dissolution: Add 3 mL of 9M hydrobromic acid to the vial. The HBr serves both as a solvent and as the source of bromide ions, reacting with the n-butylamine in situ to form butylammonium bromide.

  • Heating: Heat the mixture to 100°C for 2 hours with constant stirring to ensure all solids are completely dissolved. The solution should become clear.

  • Controlled Cooling: This is the most critical step for crystal growth. Slowly cool the solution from 100°C down to room temperature at a controlled rate, for example, -2°C per hour. This slow cooling process allows for the formation of large, high-quality, plate-like colorless crystals of (BA)₂PbBr₄.

  • Isolation and Drying: Once the solution has reached room temperature, isolate the precipitated crystals via suction filtration. Wash the crystals with a small amount of a non-polar solvent like diethyl ether to remove any residual impurities and then dry them in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours.

Application in Organic and Pharmaceutical Synthesis

While less prominent than its role in materials science, butylamine hydrobromide is also utilized in organic synthesis, often as a more stable and easily handleable alternative to aqueous HBr or gaseous butylamine.

Precursor to n-Butylamine and Other Amines

Butylamine hydrobromide can serve as a starting material for generating n-butylamine for a reaction by treating it with a base. It is a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. [4][8]For instance, n-butylamine is a key building block for N,N'-dibutylthiourea, a rubber vulcanization accelerator, and n-butylbenzenesulfonamide, a plasticizer. [4]In drug development, bupropion, an antidepressant, contains a tert-butylamine group, highlighting the importance of butylamine isomers in medicinal chemistry. [9][10]

Role in Catalysis and as an Ionic Liquid

The protonated form of the amine, the butylammonium cation, can participate in hydrogen bonding, which can influence reaction pathways and solvation environments. [5]This property is leveraged in the study of ionic liquids. For example, the dehydrogenation of tert-butylamine borane, a hydrogen storage material, has been studied in ionic liquid environments, where the amine borane's interactions with the solvent are crucial. [11][12]While not butylamine hydrobromide itself, this research highlights the role of protonated amines in directing chemical reactions.

Conclusion

Butylamine hydrobromide has emerged from being a simple amine salt to a high-impact material in advanced research. Its primary and most transformative application is in the field of perovskite optoelectronics, where the butylammonium cation it provides is fundamental to creating stable and tunable 2D perovskite structures and to passivating the surfaces of high-efficiency 3D perovskite solar cells. The specific length and hydrophobic nature of the butyl group are key determinants of its effectiveness, providing a clear example of how rational molecular design can overcome significant challenges in materials science. As research into next-generation solar energy and optoelectronics continues, the role of butylamine hydrobromide as a critical research tool is set to expand further.

References

  • Taylor & Francis. (n.d.). N-butylamine – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). Butylamine. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). US20020169319A1 - Preparation of n-butylamines.
  • RSC Publishing. (2018). Effect of protonation on the solvation structure of solute N-butylamine in an aprotic ionic liquid. Retrieved from [Link]

  • ResearchGate. (n.d.). Alloying n‐Butylamine into CsPbBr3 to Design an Unprecedented Two‐dimensional Bilayered Perovskite Ferroelectric. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced stability of carbon-based perovskite solar cells by using n-butylamine to assemble 2D capping layer. Retrieved from [Link]

  • Materials Database. (n.d.). Bis(butylammonium) lead bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US9408815B2 - Bupropion as a modulator of drug activity.
  • eScholarship.org. (n.d.). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Butylamine Hydrochloride in Advancing Perovskite Solar Cell Stability. Retrieved from [Link]

  • ACS Publications. (2018). Ionic Liquid Facilitated Dehydrogenation of tert-Butylamine Borane. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Ionic Liquid Facilitated Dehydrogenation of tert -Butylamine Borane. Retrieved from [Link]

  • ResearchGate. (n.d.). Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity. Retrieved from [Link]

Sources

Exploratory

High-Purity n-Butylammonium Bromide (n-BABr): Technical Guide & Application Protocols

Executive Summary n-Butylammonium bromide (CAS 15567-09-6 ), often abbreviated as n-BABr or BABr , is a critical organic halide precursor used primarily in the fabrication of low-dimensional (2D and quasi-2D) perovskite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

n-Butylammonium bromide (CAS 15567-09-6 ), often abbreviated as n-BABr or BABr , is a critical organic halide precursor used primarily in the fabrication of low-dimensional (2D and quasi-2D) perovskite optoelectronics.[1][2] With a molecular weight of 154.05 g/mol , it serves as a "spacer cation" that structurally isolates inorganic lead-halide octahedra, imparting superior moisture stability and quantum confinement properties to solar cells and LEDs.

This guide provides a definitive physicochemical profile, a self-validating synthesis workflow for high-purity applications, and a mechanistic analysis of its role in Ruddlesden-Popper phase engineering.

Part 1: Chemical Identity & Physicochemical Profile[3][4]

For research and quality control, precise identification is non-negotiable. The n-isomer is the standard for perovskite applications; iso- or tert- isomers have distinct CAS numbers and properties.

Table 1: Core Identity Data
ParameterTechnical Specification
Chemical Name n-Butylammonium bromide
Synonyms 1-Butanamine hydrobromide; Butylamine hydrobromide; 1-Butanaminium bromide
CAS Number 15567-09-6
Molecular Formula

(or

)
Molecular Weight 154.05 g/mol
Appearance White crystalline powder or platelets
Melting Point ~205.4 °C (Decomposes at higher temps)
Solubility High: Water, Ethanol, DMF, DMSO / Low: Diethyl ether, Toluene
SMILES CCCC[NH3+].[Br-]
InChI Key SXGBREZGMJVYRL-UHFFFAOYSA-N
Structural Integrity Check

In


 NMR (DMSO-

), the ammonium protons (

) typically appear as a broad triplet around

7.6–7.8 ppm, distinct from the free amine. The

-methylene protons shift downfield compared to the free base, confirming salt formation.

Part 2: Synthesis & Purification Protocol (Perovskite-Grade)

Expertise & Causality: Commercial "technical grade" (98%) sources often contain trace oxidized amines (yellowing) or residual water. For optoelectronic devices, purity >99.5% is required to prevent non-radiative recombination centers. The following protocol utilizes the solubility differential between the salt and the reactants to drive purification.

The Reaction Logic


  • Exothermic Control: The reaction is highly exothermic. Uncontrolled heat can oxidize the amine, introducing impurities.

  • Solvent Selection: Ethanol acts as a solvent for the reaction but allows for precipitation when cooled or when an antisolvent (diethyl ether) is added.

Step-by-Step Workflow
  • Preparation: Chill 100 mL of absolute ethanol to 0°C in an ice bath.

  • Acid Addition: Add stoichiometric Hydrobromic acid (48 wt% in water) slowly to the ethanol.

  • Amine Addition (The Critical Step): Add n-butylamine dropwise under vigorous stirring. Why? Keeping the system acidic prevents the formation of side-products associated with free amine excess.

  • Evaporation: Rotary evaporate the solvent at 50°C until a white solid precipitates.

  • Recrystallization (The Purification):

    • Dissolve the crude solid in a minimum amount of boiling absolute ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Self-Validating Check: If the solution turns yellow, activated charcoal treatment is required before crystallization.

  • Washing: Filter the crystals and wash 3x with cold diethyl ether. Why? Ether removes residual non-polar organic impurities and traces of unreacted amine.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Visualization: Synthesis & Validation Workflow

SynthesisProtocol Start Start: Raw Materials (n-Butylamine + HBr) Reaction Reaction Phase Solvent: Ethanol (0°C) Exothermic Control Start->Reaction Evap Rotary Evaporation Remove Solvent/Water Reaction->Evap Crude Crude Product (White/Off-White Solid) Evap->Crude Check1 Validation 1: Is Color Pure White? Crude->Check1 Charcoal Remediation: Activated Charcoal Filter Check1->Charcoal No (Yellow) Recryst Recrystallization Solvent: Boiling EtOH Antisolvent: Diethyl Ether Check1->Recryst Yes Charcoal->Recryst Vacuum Vacuum Drying 60°C, 24h Recryst->Vacuum Final Final Product n-BABr (>99.5%) Vacuum->Final

Figure 1: Logic flow for the synthesis and purification of n-BABr, including a critical colorimetric validation step to ensure optoelectronic grade purity.

Part 3: Applications in Perovskite Optoelectronics

The primary utility of n-BABr (CAS 15567-09-6) lies in its ability to dimensionalize the perovskite lattice.

Mechanism: The Ruddlesden-Popper Phase

In a standard 3D perovskite (


), the 'A' cation (e.g., Methylammonium) fits within the voids of the lead-halide octahedra. n-Butylammonium is too large to fit in this void. Instead, it slices the 3D structure into 2D sheets, forming a Ruddlesden-Popper (RP)  phase described by:


Where:
  • L = n-Butylammonium (Spacer)

  • A = Small cation (Cs, MA, FA)

  • B = Metal (Pb, Sn)

  • X = Halide (Br, I)[3]

Engineering Benefits[7]
  • Moisture Resistance: The hydrophobic butyl chain acts as a barrier, preventing water ingress into the hygroscopic perovskite core.

  • Quantum Confinement: By adjusting 'n' (the number of octahedral layers), researchers can tune the bandgap for specific LED emission colors.

  • Defect Passivation: n-BABr coordinates with surface defects (undercoordinated

    
    ), reducing non-radiative recombination and boosting device efficiency.
    
Visualization: Lattice Dimensionality Control

PerovskiteRole Input Precursor Solution (PbBr2 + CsBr + n-BABr) Competition Crystallization Kinetics Large Cation vs Small Cation Input->Competition Structure3D 3D Bulk Perovskite (Unstable, Low Confinement) Competition->Structure3D Without n-BABr Structure2D 2D/Quasi-2D RP Phase (Stable, Tunable Bandgap) Competition->Structure2D With n-BABr Mechanism Mechanism: n-BA slices octahedra layers Hydrophobic passivation Structure2D->Mechanism

Figure 2: The structural impact of adding n-BABr to perovskite precursors, driving the formation of stable 2D layered materials.

Part 4: Handling & Safety Protocols

Trustworthiness: While less volatile than the free amine, the hydrobromide salt poses specific risks that must be managed to maintain both safety and chemical integrity.

  • Hygroscopicity: n-BABr is hygroscopic. Exposure to ambient air causes clumping and water uptake, which ruins stoichiometry in perovskite formulations.

    • Protocol: Store exclusively in a Nitrogen or Argon-filled glovebox (

      
       ppm).
      
  • Acidity: Upon hydrolysis or thermal decomposition, it releases HBr fumes.

    • Protocol: Handle in a fume hood or glovebox. Avoid contact with strong oxidizers.

  • Toxicology: Irritating to eyes, respiratory system, and skin. Standard PPE (Gloves, Goggles) is mandatory.

References

  • Sigma-Aldrich. n-Butylammonium bromide, ≥98% Product Specification. Retrieved from

  • ChemicalBook. Butylamine Hydrobromide (CAS 15567-09-6) Properties and Applications. Retrieved from

  • Ossila. n-Butylammonium Bromide for Perovskites. Retrieved from

  • Smith, M. D., et al. (2017).[4] Structural origins of broadband emission from layered Pb–Br hybrid perovskites. Chemical Science. Retrieved from

  • Wang, Z., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites. Nature Energy. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility of Butylamine Hydrobromide in Organic Solvents

Introduction Butylamine hydrobromide (BuNH₃Br) is an organic salt of significant interest in various chemical and pharmaceutical applications. As a primary amine salt, its utility often hinges on its solubility character...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butylamine hydrobromide (BuNH₃Br) is an organic salt of significant interest in various chemical and pharmaceutical applications. As a primary amine salt, its utility often hinges on its solubility characteristics within non-aqueous media, which is a critical parameter for reaction kinetics, purification strategies, and formulation development in drug manufacturing. This guide provides a comprehensive overview of the principles governing the solubility of butylamine hydrobromide in organic solvents, outlines robust methodologies for its experimental determination, and discusses the implications for scientific research and development.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like butylamine hydrobromide in any solvent is dictated by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released when the resulting ions are solvated by the solvent molecules. This process can be conceptualized through two key energetic terms:

  • Lattice Energy: This is the energy required to separate one mole of the solid ionic compound into its gaseous constituent ions (BuNH₃⁺ and Br⁻). For butylamine hydrobromide, this is a significant energy barrier that must be overcome for dissolution to occur. Compounds with high lattice energies are generally less soluble.[1]

  • Solvation Energy: This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules.[1] The magnitude of this energy depends on the strength of the ion-solvent interactions.

The overall enthalpy change of dissolution (ΔHsol) is the difference between these two values. Dissolution can be an exothermic (heat-releasing) or endothermic (heat-absorbing) process.[2][3][4] An exothermic process (negative ΔHsol) favors dissolution, but an endothermic process can still occur spontaneously if the increase in entropy (disorder) upon dissolution is large enough to make the overall Gibbs free energy change negative.[2]

Key Factors Influencing Solubility in Organic Solvents

The interplay of solute and solvent properties determines the extent to which butylamine hydrobromide will dissolve. The guiding principle is often summarized as "like dissolves like," meaning polar solutes dissolve best in polar solvents.[5]

Solvent Polarity

The polarity of the solvent is arguably the most critical factor. Polar solvents, characterized by a high dielectric constant, are more effective at shielding the electrostatic attraction between the butylammonium cation and the bromide anion, facilitating their separation.

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with both the cation (via the N-H bonds) and the anion (via the solvent's O-H group). These strong interactions lead to high solvation energies and generally higher solubility for salts like butylamine hydrobromide.[6]

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds. They can solvate cations well through dipole-ion interactions but are less effective at solvating anions, which can limit overall solubility compared to protic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and weak intermolecular forces. They are poor solvents for ionic salts because the energy released from solvating the ions is insufficient to overcome the crystal lattice energy. The free base, n-butylamine, is soluble in many organic solvents due to its nonpolar alkyl chain, but its hydrobromide salt is not.[6][7][8][9]

Hydrogen Bonding

The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. The butylammonium cation (BuNH₃⁺) is an excellent hydrogen bond donor. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, dimethyl sulfoxide) can effectively solvate the cation, promoting solubility.

Temperature

The effect of temperature on solubility is governed by the enthalpy of dissolution (ΔHsol).

  • For endothermic dissolution processes (ΔHsol > 0), increasing the temperature increases solubility, in accordance with Le Châtelier's principle.[4][5]

  • For exothermic dissolution processes (ΔHsol < 0), increasing the temperature will decrease solubility.[4] For most salts, dissolution is an endothermic process, meaning solubility typically increases with temperature.[1] However, this must be determined empirically for each specific solute-solvent system.

The relationship between these factors can be visualized as a logical flow influencing the final solubility outcome.

Caption: Factors governing the solubility of butylamine hydrobromide.

Experimental Determination of Solubility

A reliable and reproducible method is essential for quantifying solubility. The isothermal equilibrium shake-flask method is a widely accepted standard.[10] This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Isothermal Equilibrium Shake-Flask Protocol

Objective: To determine the equilibrium solubility of butylamine hydrobromide in a selected organic solvent at a constant temperature.

Materials:

  • Butylamine hydrobromide (high purity, verified by analysis)

  • Solvent of interest (HPLC grade or equivalent)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Vials for sample collection

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or ion chromatography)

Methodology:

  • System Preparation: Set the shaker bath to the desired constant temperature (e.g., 25.0 ± 0.5 °C). Allow it to equilibrate.

  • Sample Preparation: Add an excess amount of solid butylamine hydrobromide to a series of vials. Causality Note: Adding a clear excess ensures that the resulting solution will be saturated, which is a prerequisite for measuring equilibrium solubility. The presence of undissolved solid at the end of the experiment visually confirms that saturation was maintained.[10]

  • Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24 to 48 hours). Causality Note: A prolonged agitation period is necessary to ensure the system reaches thermodynamic equilibrium. For novel systems, a time-to-equilibrium study should be performed by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to find the point at which the concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. Causality Note: Filtration is a critical step to remove all undissolved solid particles. Any particulate matter in the sample will lead to an overestimation of the solubility.

  • Quantification: a. Accurately weigh the collected filtrate. b. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the calibrated range of the analytical instrument. c. Analyze the diluted sample using a validated analytical method to determine the concentration of butylamine hydrobromide.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

Protocol Validation and Integrity Checks
  • Solid Phase Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD, DSC, or FTIR) to confirm that no phase change, solvation, or degradation has occurred.

  • Mass Balance: For highly accurate work, the mass of the initial solid, the mass of the solvent, and the mass of the final undissolved solid can be measured to perform a mass balance calculation.

  • Replicate Analysis: The experiment should be performed in triplicate to ensure the precision and reproducibility of the results.

The experimental workflow can be visualized as follows:

G A 1. Add Excess Solid Butylamine HBr to Vial B 2. Add Known Volume/Mass of Organic Solvent A->B C 3. Equilibrate in Shaker Bath (Constant Temperature, 24-48h) B->C D 4. Settle Undissolved Solid (Phase Separation) C->D I QC: Analyze Residual Solid (e.g., XRPD) C->I E 5. Withdraw & Filter Supernatant D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify Concentration (e.g., HPLC, GC) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for Butylamine Hydrobromide at 25°C

Solvent CategorySolventDielectric Constant (approx.)Solubility (mg/mL)
Polar Protic Methanol32.7Data Point 1
Ethanol24.5Data Point 2
Polar Aprotic Acetonitrile37.5Data Point 3
Acetone20.7Data Point 4
Nonpolar Toluene2.4Data Point 5
Hexane1.9Data Point 6
Note: The data points are illustrative and should be replaced with experimentally determined values.

Interpretation: By analyzing the data in Table 1, a researcher can draw direct correlations between solvent properties and solubility. For instance, one would typically expect the solubility to be highest in polar protic solvents like methanol and lowest in nonpolar solvents like hexane. Such data is invaluable for selecting appropriate solvents for chemical synthesis, where the concentrations of reactants can dictate reaction rates, or for crystallization processes, where a solvent system with moderate solubility at high temperatures and low solubility at room temperature is often desired.

Application in Drug Development

Understanding the solubility of amine salts is paramount in the pharmaceutical industry.

  • Salt Selection: Drug candidates are often amines. Converting them to salts (like a hydrobromide) is a common strategy to improve properties such as stability and crystallinity. Solubility data in various organic solvents helps guide the selection of the optimal salt form and the development of scalable crystallization processes.

  • Formulation: For liquid formulations, identifying a solvent system that can dissolve the active pharmaceutical ingredient (API) at the target concentration is a primary goal.

  • Purification: Solubility differences between the desired product and impurities are exploited in purification techniques like recrystallization. A solvent that dissolves the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved, is ideal.

Conclusion

The solubility of butylamine hydrobromide in organic solvents is a complex phenomenon governed by the fundamental thermodynamic principles of lattice and solvation energies. A systematic approach, considering solvent polarity, hydrogen bonding capabilities, and temperature, is necessary to predict and rationalize solubility behavior. The isothermal shake-flask method, when executed with appropriate validation and quality control checks, provides a robust framework for obtaining accurate and reliable solubility data. This information is a critical enabler for process optimization in chemical synthesis and for rational formulation design in the pharmaceutical sciences.

References

  • Solubility of Things. (n.d.). Butylamine.
  • LookChem. (n.d.). n-BUTYLAMINE.
  • Wikipedia. (n.d.). n-Butylamine.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemeurope.com. (n.d.). N-Butylamine.
  • Alfa Chemistry. (n.d.). A Guide to the Solubility of Ionic Compounds in Water.
  • Chemistry LibreTexts. (2023, August 20). The Dissolution Process.
  • iitutor. (2020, October 23). Heat Changes during Dissolution #1/2 Dissolution of Salts [Video]. YouTube.
  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

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Exploratory

Technical Guide: Crystal Structure &amp; Engineering of Butylammonium Lead Bromide Perovskites

The following technical guide details the crystal structure, synthesis, and physicochemical properties of butylamine hydrobromide-based perovskites, specifically focusing on the archetype Butylammonium Lead Bromide ( ) ....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure, synthesis, and physicochemical properties of butylamine hydrobromide-based perovskites, specifically focusing on the archetype Butylammonium Lead Bromide (


) .

Executive Summary

Butylammonium Lead Bromide (


)  represents a class of two-dimensional (2D) Ruddlesden-Popper halide perovskites. Unlike their 3D counterparts (e.g., 

), these materials exhibit quantum confinement effects due to the dielectric mismatch between the inorganic lead-halide octahedra and the organic butylammonium spacer layers.

For researchers in materials science and drug development , this system serves as a masterclass in crystal engineering . The principles governing the self-assembly of these layered structures—specifically the interplay between hydrogen bonding, van der Waals forces, and ionic interactions—directly parallel the challenges found in controlling polymorphism in Active Pharmaceutical Ingredients (APIs).

Part 1: Crystallographic Architecture

The Ruddlesden-Popper Phase ( )

The fundamental formula for these 2D perovskites is


, where 

is the large organic cation (Butylammonium,

) and

is the halide (

).
  • Inorganic Layer: Composed of corner-sharing

    
     octahedra. These layers are anionic and dictate the optoelectronic properties (bandgap, carrier mobility).
    
  • Organic Spacer: Bilayers of butylammonium cations interdigitate between the inorganic sheets. The ammonium heads (

    
    ) anchor into the halide voids via hydrogen bonding, while the butyl tails interact via van der Waals forces.
    
Room Temperature Structure (298 K)

At ambient conditions,


 crystallizes in the Orthorhombic  system.
ParameterValue (Approx.)Description
Space Group Pbca (No. 61)Centrosymmetric; most stable RT phase.
Lattice


Å
Inter-octahedral spacing (in-plane).
Lattice


Å
Inter-octahedral spacing (in-plane).
Lattice


Å
Stacking axis (includes organic bilayer).


Orthogonal axes.
Z 4Formula units per unit cell.

Note: The long


-axis is the signature of the 2D layered structure, representing the distance between inorganic sheets separated by the organic spacer.
Structural Hierarchy Diagram

The following diagram visualizes the logical assembly of the crystal lattice.

G cluster_0 Chemical Components cluster_1 Structural Motifs Pb Pb(II) Center Octa [PbBr6]4- Octahedra Pb->Octa Coordination Br Bromide Ligands Br->Octa Coordination BA Butylammonium (BA+) Spacer Organic Bilayer (Dielectric Barrier) BA->Spacer Interdigitation Sheet 2D Inorganic Sheet (Corner Sharing) Octa->Sheet Self-Assembly (2D) Crystal (BA)2PbBr4 Crystal (Space Group: Pbca) Sheet->Crystal Stacking (c-axis) Spacer->Sheet H-Bonding Anchor (NH3+ ... Br-) Spacer->Crystal Stacking (c-axis)

Caption: Structural hierarchy of


 showing the assembly of ionic octahedra and organic spacers into the final orthorhombic lattice.

Part 2: Synthesis Protocols

To achieve pharmaceutical-grade purity or high-performance optoelectronic quality, strict control over stoichiometry and cooling rates is required.

Precursor Synthesis: Butylammonium Bromide (BABr)

Before crystal growth, the organic salt must be synthesized and purified.

  • Reaction:

    
    
    
  • Protocol:

    • Chill 10 mL ethanol in an ice bath.

    • Add equimolar n-butylamine.

    • Dropwise add hydrobromic acid (48 wt% in water) under stirring. Exothermic reaction—control temperature to prevent oxidation.

    • Rotary evaporate solvents to obtain white precipitate.

    • Purification: Recrystallize 3x from ethanol/diethyl ether. Vacuum dry for 24h.

Single Crystal Growth (Slow Cooling Method)

This method yields high-quality platelets suitable for X-ray diffraction (XRD).

  • Reagents: PbBr

    
     (99.99%), BABr (purified), HBr (48%), H
    
    
    
    PO
    
    
    (stabilizer).
  • Stoichiometry: 2:1 molar ratio of BABr to PbBr

    
    .
    

Step-by-Step Protocol:

  • Dissolution: Mix 2 mmol BABr and 1 mmol PbBr

    
     in 3 mL of HBr/H
    
    
    
    PO
    
    
    solvent mixture.
  • Heating: Heat to 100°C in a silicon oil bath until the solution is clear and bright yellow.

  • Nucleation Control: Keep at 100°C for 30 mins to ensure complete dissolution of any microscopic seeds.

  • Crystallization: Program the hotplate to cool at a rate of 1°C/hour down to room temperature.

    • Scientific Insight: Rapid cooling traps defects and solvent inclusions. Slow cooling allows the bulky butylammonium chains to order correctly, minimizing lattice strain.

  • Harvesting: Filter crystals and wash with dried toluene (antisolvent).

Synthesis Workflow Diagram

Synthesis Start Precursors (PbBr2 + BABr) Solv Solvation (HBr + H3PO2) Start->Solv Heat Heating (100°C, 30 min) Solv->Heat Dissolution Cool Controlled Cooling (-1°C / hour) Heat->Cool Supersaturation Cryst Crystal Growth (Nucleation) Cool->Cryst Self-Assembly Wash Washing (Toluene) Cryst->Wash Filtration Final (BA)2PbBr4 Single Crystals Wash->Final Drying

Caption: Workflow for the acid-precipitation synthesis of single-crystal perovskites.

Part 3: Characterization & Properties

X-Ray Diffraction (XRD) Signature

The XRD pattern of


 is dominated by the 

reflections due to the preferred orientation of the platelets.
  • Key Peaks: Equidistant peaks at low angles (

    
    ) corresponding to the 
    
    
    
    planes.
  • Interpretation: The spacing between these peaks directly correlates to the interlayer distance (

    
    -spacing 
    
    
    
    Å, which is
    
    
    ).
Phase Transitions

Like pharmaceutical polymorphs,


 undergoes structural phase transitions driven by the thermal motion of the organic chains.
  • T < 250 K: Triclinic or Monoclinic distortion (frozen butyl chains).

  • RT (298 K): Orthorhombic (Pbca).

  • T > 325 K: Transition to Tetragonal phase. The butyl chains become disordered ("melted"), increasing the symmetry of the inorganic cage.

Cross-Disciplinary Insight: Crystal Engineering

For drug development professionals, the relevance of this material lies in the hydrophobic encapsulation .

  • Moisture Stability: The butyl chains form a hydrophobic barrier, protecting the water-sensitive Pb-Br core. This is analogous to lipid-coating strategies used to stabilize hygroscopic APIs.

  • Quantum Well: The structure forms a natural "quantum well" where the organic layers act as potential barriers. This results in a high Exciton Binding Energy (~300-400 meV), making the excitons stable even at room temperature—a property desirable for highly sensitive fluorescent tags or sensors.

References

  • Smith, M. D., et al. (2017). "Structural origins of broadband emission from layered Pb–Br hybrid perovskites." Chemical Science.

  • Stoumpos, C. C., et al. (2016). "Ruddlesden–Popper Hybrid Lead Iodide Perovskite 2D Homologous Semiconductors." Chemistry of Materials. (Note: Seminal paper on the homologous series, establishing the synthesis protocols adapted for bromides).

  • Dou, L., et al. (2015). "Atomically thin two-dimensional organic-inorganic hybrid perovskites." Science.

  • Mitzi, D. B. (1999). "Synthesis, Structure, and Properties of Organic-Inorganic Perovskites and Related Materials." Progress in Inorganic Chemistry.

  • Chen, Y., et al. (2018). "2D Ruddlesden–Popper Perovskites for Optoelectronics." Advanced Materials.

Foundational

Preliminary Investigation of Butylamine Hydrobromide: Technical Guide

Executive Summary n-Butylammonium Bromide (BABr) (CAS: 15567-09-6), also known as butylamine hydrobromide, has evolved from a standard organic intermediate into a critical "dimensional engineer" for next-generation photo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

n-Butylammonium Bromide (BABr) (CAS: 15567-09-6), also known as butylamine hydrobromide, has evolved from a standard organic intermediate into a critical "dimensional engineer" for next-generation photovoltaics.[1][2] While traditionally utilized as a precursor in pharmaceutical synthesis and agrochemistry, its primary high-value application currently lies in perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs) .

In these optoelectronic systems, BABr serves as a bulky organic cation spacer.[3][4][5][6] It effectively slices three-dimensional (3D) perovskite lattices into two-dimensional (2D) Ruddlesden-Popper phases. This transition passivates surface defects, enhances moisture stability, and reduces non-radiative recombination—a mandatory step for achieving solar efficiencies exceeding 25%.

This guide provides a rigorous technical examination of BABr, detailing its physicochemical profile, synthesis protocols, and its mechanistic role in stabilizing perovskite optoelectronics.

Part 1: Physicochemical Profile & Safety

Before integrating BABr into sensitive electronic devices, its fundamental properties must be verified to ensure batch-to-batch consistency.

Table 1: Critical Physicochemical Properties
PropertySpecificationRelevance to Application
Formula

Stoichiometry for perovskite lattice calculations.
Molecular Weight 154.05 g/mol Essential for molarity calculations in precursor solutions.
Appearance White crystalline powderDiscoloration (yellowing) indicates oxidation or free amine impurities.
Melting Point 205–208 °CHigh thermal stability allows for annealing during device fabrication.
Solubility High: Water, Ethanol, DMFLow: Toluene, ChlorobenzeneSoluble in polar solvents used for spin-coating; insoluble in anti-solvents.
Hygroscopicity ModerateMust be stored in a desiccator/glovebox to prevent weight errors during dosing.
Safety & Handling (Self-Validating Protocol)
  • Hazard: Causes skin irritation and serious eye irritation.

  • Validation: Upon opening a container, if a "fishy" odor is detected, the salt has hydrolyzed or degraded back to free n-butylamine. Reject the batch for optoelectronic use, as free amines degrade perovskite films.

Part 2: Synthesis & Purification Protocol

For optoelectronic applications, commercial purity (98%) is often insufficient due to trace metallic or halide impurities that act as recombination centers. The following protocol yields "device-grade" BABr (>99.5%).

Synthesis Workflow

Objective: React n-butylamine with hydrobromic acid to form the salt, followed by rigorous purification.

Reagents:

  • n-Butylamine (99.5%, redistilled)

  • Hydrobromic acid (48 wt% in water, ACS reagent)

  • Solvents: Ethanol (absolute), Diethyl Ether (anhydrous)

Step-by-Step Methodology:

  • Temperature Control: Place a round-bottom flask containing n-butylamine (0.1 mol) in an ice bath (0°C) .

    • Causality: The acid-base reaction is highly exothermic. Uncontrolled heat can lead to oxidation of the amine, introducing yellow impurities.

  • Acid Addition: Add HBr (0.1 mol) dropwise under constant magnetic stirring.

    • Endpoint Validation: Monitor pH. Stop addition when pH reaches ~4-5. Excess acid is preferred over excess amine, as HBr is easier to remove during evaporation.

  • Solvent Removal: Rotary evaporate the solution at 60°C under reduced pressure until a white precipitate forms.

  • Recrystallization (The Critical Step):

    • Dissolve the crude solid in a minimum amount of boiling absolute ethanol.

    • Allow to cool slightly, then slowly add cold diethyl ether until turbidity is observed.

    • Place in a freezer (-20°C) for 12 hours to maximize crystal yield.

  • Washing & Drying: Filter crystals and wash 3x with cold diethyl ether. Dry in a vacuum oven at 60°C for 24 hours.

Visualization: Synthesis Logic

SynthesisWorkflow Start n-Butylamine (Liquid) React Acid Addition (Ice Bath, Exothermic) Start->React + HBr (48%) Evap Rotary Evaporation (Remove Solvent) React->Evap pH 4-5 Purify Recrystallization (EtOH/Ether) Evap->Purify Crude Solid Dry Vacuum Drying (60°C, 24h) Purify->Dry Wet Crystals Product BABr Crystals (>99.5% Purity) Dry->Product Final QC

Caption: Workflow for synthesizing device-grade BABr. The recrystallization step is non-negotiable for removing metallic impurities.

Part 3: Core Application – Perovskite Dimensional Engineering

The most transformative application of BABr is in the passivation of Perovskite Solar Cells (PSCs) .

The Mechanism: 3D to 2D Transition

Standard 3D perovskites (e.g.,


) suffer from surface defects (halide vacancies) that trap charge carriers and trigger degradation by moisture.
  • The BABr Role: When BABr is applied to the surface of a 3D perovskite, the bulky butylammonium (

    
    ) cation cannot fit into the 3D lattice.
    
  • The Result: It shears the lattice, forming a thin 2D perovskite layer (Ruddlesden-Popper phase,

    
    ) on top. This 2D layer acts as a "cap" that seals the underlying 3D material from moisture and passivates electronic traps.
    
Visualization: Surface Passivation Pathway

PassivationMechanism Substrate 3D Perovskite Bulk (Defect-rich Surface) Treatment BABr Solution Spin-Coating Substrate->Treatment Apply Reagent Reaction Cation Exchange (BA+ replaces MA/FA+) Treatment->Reaction Annealing (100°C) Result 2D/3D Heterostructure (Passivated & Stable) Reaction->Result Lattice Shearing

Caption: Mechanism of BABr-induced surface passivation, converting surface defects into a stable 2D capping layer.

Device Fabrication Protocol (Surface Treatment)

Context: This protocol assumes a pre-deposited 3D perovskite film (e.g.,


).
  • Solution Prep: Dissolve BABr in Isopropanol (IPA) at a concentration of 1–2 mg/mL .

    • Causality: IPA is an orthogonal solvent; it dissolves BABr but does not dissolve the underlying perovskite lead-halide film.

  • Dynamic Spin Coating:

    • Set spinner to 4000 rpm .

    • Dispense 50 µL of BABr/IPA solution onto the spinning perovskite substrate.

    • Validation: The film should not change color immediately. If it turns yellow instantly, the concentration is too high, degrading the bulk.

  • Thermal Annealing: Anneal the substrate at 100°C for 10 minutes .

    • Mechanism:[7][8] Heat provides the activation energy for the

      
       cations to intercalate and reorganize the surface into the 2D layered structure.
      
  • Characterization Check:

    • PL (Photoluminescence): Expect an increase in PL intensity and lifetime (indicating reduced defects).

    • Contact Angle: The surface should become more hydrophobic (contact angle >70°) due to the alkyl chains of the butylammonium.

Part 4: Secondary Applications (Pharmaceutical & Industrial)

While less demanding on purity than optoelectronics, these applications rely on the reactivity of the butylamine moiety.

  • Drug Synthesis Intermediate:

    • BABr serves as a stable, solid source of butylamine for nucleophilic substitution reactions. It is used in the synthesis of sulfonamide derivatives (diuretics/antibiotics) where precise stoichiometric control of the amine is required.

  • Phase Transfer Catalysis (Precursor):

    • While Tetrabutylammonium bromide (TBAB) is the standard phase transfer catalyst, BABr is often used as a precursor to synthesize mixed-cation surfactants or as a structure-directing agent in zeolite synthesis.

References

  • Weidman, M. C., et al. (2016).[1] "Highly Tunable Colloidal Perovskite Nanoplatelets through Variable Cation, Metal, and Halide Composition." ACS Nano.[1]

  • Wang, Z., et al. (2017).[1] "Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites." Nature Energy.[1]

  • Hauschild, D., et al. (2021).[3] "Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films." ACS Applied Materials & Interfaces.

  • Xiao, Z., et al. (2017).[1] "Efficient perovskite light-emitting diodes featuring nanometer-sized crystallites."[1] Nature Photonics.[1]

  • PubChem. "Butylamine hydrobromide Compound Summary.

Sources

Exploratory

butylamine hydrobromide safety and handling precautions

Technical Guide: Butylamine Hydrobromide (BABr) – Safety, Handling, and Synthesis Executive Summary Butylamine Hydrobromide (n-Butylammonium bromide; BABr) has emerged as a critical precursor in materials science, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Butylamine Hydrobromide (BABr) – Safety, Handling, and Synthesis

Executive Summary

Butylamine Hydrobromide (n-Butylammonium bromide; BABr) has emerged as a critical precursor in materials science, specifically in the fabrication of low-dimensional (2D) and 3D organometal halide perovskite solar cells. While often perceived as a benign salt compared to its volatile parent amine, BABr presents distinct challenges regarding hygroscopicity, stoichiometry control, and synthesis-derived impurities.

This guide provides a rigorous technical framework for the safe synthesis, purification, and handling of BABr. It is designed for researchers who require high-purity precursors for optoelectronic applications, emphasizing the causal link between material quality and device performance.

Physicochemical & Hazard Profile

Understanding the fundamental properties of BABr is essential for designing experimental protocols. Unlike n-butylamine (a volatile, corrosive liquid), the hydrobromide salt is a solid; however, it retains irritant properties and significant hygroscopicity.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name n-Butylammonium BromideSynonyms: 1-Butanamine hydrobromide
CAS Number 15567-09-6Verified Identifier
Formula C₄H₁₂BrN(CH₃(CH₂)₃NH₃⁺ Br⁻)
Molecular Weight 154.05 g/mol Critical for stoichiometric calculations
Physical State White crystalline powderHygroscopic
Melting Point ~205 °C (lit.)[1][2]High thermal stability relative to iodide analogs
Solubility High: Water, Ethanol, DMF, DMSOLow: Diethyl ether, TolueneUsed for recrystallization strategies
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Warning: Causes serious eye irritation

Toxicological Context: While the LD50 of the salt is not as aggressively low as the free amine, contact with strong bases (e.g., NaOH, KOH) will liberate n-butylamine , which is highly toxic, flammable, and corrosive. All waste streams must be kept acidic or neutral to prevent this release.

Synthesis & Purification Protocol

Commercial batches of BABr often contain trace impurities (excess amine or water) that degrade perovskite crystallization. In-house synthesis and recrystallization are recommended for high-efficiency devices.

Phase 1: Synthesis (Acid-Base Neutralization)

Reaction Logic:



  • Precursors:

    • n-Butylamine (CAS: 109-73-9): Danger – Toxic, Flammable.[3]

    • Hydrobromic Acid (48% aq): Danger – Corrosive.

  • Equipment:

    • Round-bottom flask (2-neck), ice bath, addition funnel, rotary evaporator.

Protocol:

  • Setup: Place 0.1 mol of hydrobromic acid (48 wt. % in water) in a round-bottom flask submerged in an ice bath (0 °C) . Stir magnetically.

  • Addition: Slowly add 0.1 mol of n-butylamine dropwise via an addition funnel.

    • Causality: The reaction is highly exothermic. Rapid addition causes local overheating, potentially vaporizing the toxic amine before it reacts.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours to ensure complete protonation.

  • Evaporation: Remove the solvent (water) using a rotary evaporator at 60 °C under reduced pressure until a white precipitate forms.

Phase 2: Purification (Recrystallization)[4]

Purity is the primary driver of charge carrier lifetime in final devices.

  • Dissolution: Dissolve the crude white solid in a minimum amount of boiling absolute ethanol.

  • Precipitation: Slowly add cold diethyl ether (antisolvent) until the solution becomes turbid.

  • Crystallization: Place the flask in a -20 °C freezer overnight.

    • Mechanism:[2][4] The solubility differential between ethanol (high) and ether (low) at low temperatures forces the salt out of the solution while impurities remain dissolved.

  • Filtration: Filter the lustrous white crystals (Buchner funnel) and wash 3x with cold diethyl ether.

  • Drying: Dry in a vacuum oven at 60 °C for 24 hours. Store immediately in a nitrogen-filled glovebox.

Operational Handling & Storage[6][7]

The hygroscopic nature of BABr is the most common cause of experimental failure (e.g., pinholes in perovskite films).

Workflow Visualization

HandlingWorkflow cluster_QC Quality Control Storage Storage (Inert Atmosphere) Weighing Weighing (Glovebox/Dry Air) Storage->Weighing < 10 ppm H2O Solubilization Solubilization (DMF/DMSO/GBL) Weighing->Solubilization Stoichiometric Mix Application Application (Spin Coating) Solubilization->Application 0.2µm Filter Waste Waste Disposal (Acidic/Neutral) Application->Waste Excess Precursor

Figure 1: Operational workflow for BABr handling, emphasizing moisture control at the weighing stage.

Storage Protocols
  • Primary: Nitrogen or Argon-filled glovebox (

    
     ppm 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • Secondary: Desiccator with active silica gel or

    
    .
    
  • Shelf Life: 6 months if strictly dry. Yellowing indicates oxidation or amine degradation.

Handling Precautions
  • Weighing: Do not weigh on an open benchtop on humid days (

    
     RH). The salt will absorb moisture, altering the molecular weight basis for stoichiometry, leading to non-stoichiometric perovskite films.
    
  • Solvents: When dissolving in DMF or DMSO, ensure solvents are anhydrous. Exothermic solvation can occur; add solid to solvent slowly.

Emergency Response & Waste Disposal

Scenario 1: Spillage (Solid)

  • Action: Sweep up carefully to avoid dust generation.[5]

  • PPE: N95 dust mask or respirator, nitrile gloves, safety goggles.

  • Disposal: Place in a container labeled "Solid Organic Waste."

Scenario 2: Skin/Eye Contact

  • Eye: Rinse cautiously with water for 15 minutes.[4][6] Remove contact lenses.[5][7] Self-validating step: If irritation persists, the pH may still be affecting the tissue; continue rinsing and seek medical aid.

  • Skin: Wash with soap and water.[6][8]

Scenario 3: Waste Neutralization

  • Critical Rule: Never mix BABr waste with strong bases (Bleach, NaOH).

  • Reasoning:

    
    . This releases butylamine vapor (fishy odor, toxic).
    
  • Protocol: Acidify liquid waste streams with dilute acetic acid or HCl before disposal to ensure the amine remains protonated (non-volatile).

References

  • Sigma-Aldrich. (n.d.).[9] n-Butylammonium bromide Safety Data Sheet. Retrieved from

  • Ossila. (n.d.).[10] n-Butylammonium Bromide Product & Safety Information. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Butylamine hydrobromide. Retrieved from

  • Im, J. H., et al. (2014). Growth of Perovskite Crystals for High Efficiency Solar Cells. Nature Nanotechnology. (Contextual grounding for synthesis purity).
  • ResearchGate. (2021). Close-loop recycling of perovskite solar cells through dissolution-recrystallization of perovskite by butylamine. Retrieved from

Sources

Foundational

chemical formula and structure of butylamine hydrobromide

Molecular Architecture, Synthetic Protocols, and Optoelectronic Applications Executive Summary Butylamine hydrobromide (n-Butylammonium bromide, BABr) is an organic halide salt ( ) that has transcended its traditional ro...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Optoelectronic Applications

Executive Summary

Butylamine hydrobromide (n-Butylammonium bromide, BABr) is an organic halide salt (


) that has transcended its traditional role as a surfactant intermediate to become a critical ligand in the fabrication of dimensionally engineered perovskite photovoltaics.[1][2] This guide analyzes the physicochemical properties of BABr, details a self-validating synthesis protocol for electronic-grade purity, and elucidates its mechanism in stabilizing Ruddlesden-Popper (RP) phases in next-generation solar cells and LEDs.

Molecular Architecture & Crystallography

At its core, BABr is the hydrobromide salt of n-butylamine.[2][3] Its structure is defined by a hydrophobic alkyl tail and a hydrophilic ammonium headgroup, interacting with a bromide anion via electrostatic forces and hydrogen bonding.[2]

Structural Specifications
  • IUPAC Name: Butan-1-aminium bromide[4]

  • Chemical Formula:

    
     (often denoted as 
    
    
    
    or
    
    
    )[2][5]
  • SMILES: CCCC[NH3+].[Br-]

  • CAS Number: 15567-09-6[3][4][6][7]

Structural Visualization

The following diagram illustrates the connectivity and the ionic interaction between the butylammonium cation and the bromide anion.

BABr_Structure cluster_alkyl Hydrophobic Tail Cation n-Butylammonium Cation [CH3(CH2)3NH3]+ Interaction Ionic & H-Bonding Lattice Forces Cation->Interaction Anion Bromide Anion [Br]- Interaction->Anion

Figure 1: Schematic representation of the ionic association in Butylamine Hydrobromide.

Physicochemical Profile

The utility of BABr in optoelectronics is dictated by its purity and thermal properties. Impurities such as trace water or unreacted amine can severely degrade perovskite crystallization.[2]

PropertyValueCriticality in Application
Molecular Weight 154.05 g/mol Stoichiometric calculations for precursor solutions.
Appearance White crystalline powderYellowing indicates oxidation or free amine presence.[2]
Melting Point 205–208 °CHigh thermal stability allows annealing without decomposition.[2]
Solubility High: Water, Ethanol, DMF, DMSOLow: Diethyl ether, TolueneSolubility in polar solvents is required for spin-coating inks.
Hygroscopicity HighCritical: Must be stored in a desiccator/glovebox.[2] Moisture ruins perovskite films.[2]
Crystal System Orthorhombic (typically)Dictates the templating effect in 2D perovskite growth.[2]

Synthetic Methodology: Electronic Grade BABr

For photovoltaic applications, commercial "reagent grade" (98%) is often insufficient.[2] The following protocol outlines the synthesis and purification of >99.5% purity BABr .

Reaction Logic

The synthesis is an exothermic acid-base neutralization.[2]



  • Solvent Choice: Ethanol is used as the reaction medium because BABr is soluble in hot ethanol but crystallizes upon cooling/addition of ether.[2]

  • Washing Agent: Diethyl ether is used to wash the precipitate because it dissolves unreacted amine and non-polar impurities but not the salt.[2]

Step-by-Step Protocol
  • Preparation: Chill 100 mL of absolute ethanol in an ice bath (

    
    ).
    
  • Acid Addition: Slowly add Hydrobromic acid (48 wt. % in water, 1.05 eq) to the ethanol. Caution: Exothermic.[2]

  • Amine Addition: Add n-butylamine (1.0 eq) dropwise to the acidic solution under vigorous stirring. Maintain temperature

    
     to prevent side reactions/oxidation.
    
  • Reaction: Stir at room temperature for 2 hours to ensure complete neutralization.

  • Concentration: Rotary evaporate the solvent at

    
     until a viscous solid/slurry remains.
    
  • Recrystallization (Purification):

    • Dissolve the crude solid in a minimum amount of boiling absolute ethanol.[2]

    • Slowly add cold diethyl ether until the solution turns slightly turbid.

    • Cool to

      
       overnight to precipitate white, plate-like crystals.
      
  • Filtration & Washing: Vacuum filter the crystals.[2][8] Wash 3x with cold diethyl ether.

  • Drying: Dry in a vacuum oven at

    
     for 24 hours. Store immediately in a nitrogen-filled glovebox.
    
Process Workflow Visualization

Synthesis_Workflow Start Reagents: n-Butylamine + HBr React Exothermic Neutralization (Ice Bath, EtOH solvent) Start->React Mix Evap Rotary Evaporation (Remove Solvent/Water) React->Evap 2h Stir Recryst Recrystallization (EtOH/Ether System) Evap->Recryst Crude Solid Wash Wash with Diethyl Ether (Removes organic impurities) Recryst->Wash Precipitate Dry Vacuum Dry & Glovebox Store (Remove moisture) Wash->Dry Pure Crystals

Figure 2: Workflow for the synthesis and purification of electronic-grade Butylamine Hydrobromide.

Application Vector: Perovskite Phase Engineering

The primary high-value application of BABr is in Perovskite Solar Cells (PSCs) and LEDs .[2] It is not the active semiconductor itself, but a "spacer" cation used to create 2D/3D Ruddlesden-Popper (RP) phases .

The Mechanism of Action

Standard perovskites (


) are 3D networks prone to moisture degradation.[2] Adding BABr creates 2D layers (

).[2]
  • Steric Hindrance: The bulky butyl chain cannot fit inside the perovskite cage.[2] It slices the 3D structure into 2D sheets.[2]

  • Passivation: The ammonium head binds to the inorganic octahedra, while the hydrophobic butyl tail sticks out, forming a water-repellent barrier.

  • Quantum Confinement: By controlling the ratio of BABr, researchers tune the "n-value" (layer thickness), shifting the bandgap for blue LEDs or high-voltage solar cells.

Application Logic Diagram

Perovskite_Mechanism cluster_outcomes Device Enhancements Precursor Perovskite Precursor Solution (PbBr2 + CsBr + BABr) SpinCoat Spin Coating & Annealing Precursor->SpinCoat Formation Self-Assembly of Ruddlesden-Popper Phase SpinCoat->Formation Stability Moisture Resistance (Hydrophobic Barrier) Formation->Stability Alkyl Tails Defects Defect Passivation (Reduced Recombination) Formation->Defects Ammonium Head

Figure 3: Mechanism of BABr in engineering 2D Perovskite structures for enhanced stability.

Quality Control & Characterization

To validate the synthesized BABr, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)[2]
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ppm (Broad s, 3H): Ammonium protons (
      
      
      
      ).[2]
    • 
       ppm (t, 2H): 
      
      
      
      -methylene protons (
      
      
      ).[2]
    • 
       ppm (m, 4H): 
      
      
      
      -methylene protons.[2]
    • 
       ppm (t, 3H): Terminal methyl group (
      
      
      
      ).[2]
  • Note: Disappearance of the broad singlet at

    
     ppm (associated with HBr excess) or sharp peaks at other shifts indicates purity.
    
X-Ray Diffraction (XRD)
  • Powder XRD: Should show sharp, intense peaks indicative of high crystallinity.[2]

  • Low Angle Scattering: When incorporated into perovskite films, BABr induces peaks at low angles (

    
    ), confirming the formation of the large-periodicity 2D superlattice.[2]
    

References

  • ChemicalBook. (2025). Butylamine Hydrobromide Properties and Applications. Retrieved from

  • Sigma-Aldrich. (n.d.). n-Butylammonium bromide for Perovskite Synthesis. Retrieved from

  • Smith, M. D., et al. (2017).[8] "Structural origins of broadband emission from layered Pb–Br hybrid perovskites." Chemical Science. Retrieved from

  • Chen, H., et al. (2020).[8] "Structural and spectral dynamics of single-crystalline Ruddlesden-Popper phase halide perovskite blue light-emitting diodes." Science Advances. Retrieved from

  • PubChem. (2025).[2] Butylamine - Compound Summary. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Enhancing Perovskite Solar Cell Stability with Butylamine Hydrobromide (BABr)

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Imperative for Stable Perovskite Photovoltaics Perovskite solar cells (PSCs) have emerged as a leading technology in the field of photovo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Imperative for Stable Perovskite Photovoltaics

Perovskite solar cells (PSCs) have emerged as a leading technology in the field of photovoltaics, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of traditional silicon-based solar cells. However, the widespread commercialization of PSCs is currently hindered by their limited long-term operational stability. Environmental factors such as moisture, oxygen, and thermal stress can lead to the degradation of the perovskite material, resulting in a significant decline in device performance over time.[1][2]

To address this critical challenge, researchers have explored various strategies, including compositional engineering, interface modification, and the use of additives. Among these, the incorporation of additives into the perovskite precursor solution has proven to be a highly effective approach to enhance both the efficiency and stability of PSCs.[2] This document provides a detailed guide on the application of butylamine hydrobromide (BABr) as a key additive for improving the stability of perovskite solar cells. We will delve into the underlying scientific principles, provide step-by-step protocols for its implementation, and discuss the expected outcomes based on current research.

The Role of Butylamine Hydrobromide (BABr): A Mechanistic Overview

Butylamine hydrobromide (BABr) is a salt composed of the butylammonium cation (BA+) and the bromide anion (Br-). When introduced into a 3D perovskite structure, such as the commonly used methylammonium lead iodide (MAPbI₃) or formamidinium lead iodide (FAPbI₃), it plays a multifaceted role in enhancing device stability.

1. Formation of 2D/3D Heterostructures: The large organic butylammonium cation is sterically hindered from being fully incorporated into the 3D perovskite lattice. Instead, it tends to accumulate at the grain boundaries and the surface of the 3D perovskite film.[3][4] This leads to the in-situ formation of a thin, two-dimensional (2D) Ruddlesden-Popper perovskite layer, which acts as a protective barrier.[5]

2. Defect Passivation: The surfaces and grain boundaries of perovskite films are rife with ionic defects, such as halide vacancies and uncoordinated lead ions (Pb²⁺), which act as non-radiative recombination centers and pathways for moisture ingress. The butylammonium and bromide ions from BABr effectively passivate these defects. The BA⁺ cations can interact with undercoordinated halide ions, while Br⁻ anions can fill halide vacancies, thereby reducing defect density and suppressing non-radiative recombination.[3][6]

3. Enhanced Hydrophobicity: The long alkyl chains of the butylammonium cations create a more hydrophobic surface on the perovskite film. This increased resistance to moisture is a critical factor in preventing the hydration and subsequent degradation of the perovskite material, which is a primary failure mechanism in ambient conditions.[7]

4. Control of Crystallization: The presence of BABr in the precursor solution can influence the crystallization kinetics of the perovskite film. It can modulate the nucleation and growth process, leading to the formation of larger, more oriented grains with fewer grain boundaries.[3] This improved film morphology contributes to both higher efficiency and enhanced stability.

Visualizing the Mechanism: BABr-Induced Perovskite Stabilization

BABr_Mechanism cluster_0 Perovskite Film cluster_1 BABr Additive 3D_Perovskite 3D Perovskite Bulk Grain_Boundary Grain Boundary (Defect-Rich) 3D_Perovskite->Grain_Boundary Surface Surface (Defect-Rich) 3D_Perovskite->Surface Passivation Defect Passivation (Halide Vacancies, Pb2+) Grain_Boundary->Passivation 2D_Layer Formation of 2D Perovskite Capping Layer Surface->2D_Layer Surface->Passivation Hydrophobicity Increased Hydrophobicity Surface->Hydrophobicity BABr Butylamine Hydrobromide (BABr) BABr->Grain_Boundary Accumulates at Interfaces BABr->Surface Accumulates at Interfaces Crystallization Improved Crystallinity & Grain Growth BABr->Crystallization Influences Growth Enhanced_Stability Improved Device Stability & Performance

Caption: Mechanism of BABr in perovskite solar cells.

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with BABr

This protocol describes the preparation of a standard MAPbI₃ precursor solution with the addition of BABr. The concentrations can be adjusted based on the specific perovskite composition and desired film thickness.

Materials:

  • Lead (II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • Butylamine hydrobromide (BABr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

  • Vials and micropipettes

Procedure:

  • Prepare the Solvent Mixture: In a clean, dry vial, prepare a solvent mixture of DMF and DMSO, typically in a 4:1 volume ratio.

  • Dissolve Perovskite Precursors:

    • Weigh the appropriate amounts of PbI₂ and MAI to create a 1.2 M solution of MAPbI₃.

    • Add the weighed powders to the solvent mixture.

  • Incorporate BABr:

    • Prepare a stock solution of BABr in the same DMF/DMSO solvent mixture (e.g., 0.1 M).

    • Add the desired amount of the BABr stock solution to the perovskite precursor solution to achieve the target molar ratio. Common ratios of BABr to the 3D perovskite range from 1% to 10%.

  • Dissolution and Filtration:

    • Stir the solution on a magnetic stirrer at room temperature for at least 2 hours, or until all solids are completely dissolved. The solution should be clear and yellow.

    • Filter the final precursor solution through a 0.22 µm PTFE syringe filter before use to remove any undissolved particles.

Protocol 2: Perovskite Film Deposition and Device Fabrication

This protocol outlines a typical spin-coating procedure for depositing the BABr-containing perovskite film and completing the solar cell fabrication. This assumes a standard n-i-p device architecture (e.g., FTO/TiO₂/Perovskite/Spiro-OMeTAD/Au).

Materials and Equipment:

  • Prepared perovskite precursor solution with BABr

  • Substrates with electron transport layer (e.g., FTO-coated glass with a compact TiO₂ layer)

  • Spin coater

  • Hot plate

  • Antisolvent (e.g., chlorobenzene or toluene)

  • Hole transport material (HTM) solution (e.g., Spiro-OMeTAD in chlorobenzene with additives)

  • Thermal evaporator for metal contact deposition (e.g., gold or silver)

Procedure:

  • Substrate Preparation: Ensure the substrates are clean and have been treated with UV-Ozone immediately before use to ensure a hydrophilic surface.

  • Spin Coating:

    • Place the substrate on the spin coater chuck.

    • Dispense a sufficient amount of the perovskite precursor solution to cover the substrate (e.g., 50 µL for a 1.5 cm x 1.5 cm substrate).

    • Start the spin coating program. A typical two-step program is:

      • Step 1: 1000 rpm for 10 seconds (for spreading).

      • Step 2: 4000-6000 rpm for 30 seconds (for film formation).

  • Antisolvent Quenching:

    • During the second step of the spin coating process (e.g., with 10-15 seconds remaining), quickly dispense a significant volume of the antisolvent (e.g., 100-200 µL) onto the center of the spinning substrate. This induces rapid crystallization and results in a uniform film.

  • Annealing:

    • Immediately transfer the substrate to a preheated hotplate.

    • Anneal the film at a specific temperature and time, typically 100-150°C for 10-30 minutes, to remove residual solvent and complete the perovskite crystallization.

  • HTM Deposition:

    • Allow the perovskite-coated substrates to cool to room temperature.

    • Deposit the HTM layer via spin coating. A typical program is 4000 rpm for 30 seconds.

  • Metal Contact Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the back metal contact (e.g., 80-100 nm of gold or silver) through a shadow mask to define the active area of the solar cell.

Workflow for Fabrication and Testing

Fabrication_Workflow cluster_0 Solution Preparation cluster_1 Device Fabrication cluster_2 Characterization & Testing Start Start Prepare_Solvent Prepare DMF:DMSO Solvent Mixture Start->Prepare_Solvent Dissolve_Precursors Dissolve 3D Perovskite Precursors (e.g., MAI, PbI2) Prepare_Solvent->Dissolve_Precursors Add_BABr Add Butylamine Hydrobromide (BABr) Dissolve_Precursors->Add_BABr Stir_Filter Stir and Filter Precursor Solution Add_BABr->Stir_Filter Spin_Coat Spin Coat Perovskite Solution onto Substrate Stir_Filter->Spin_Coat Antisolvent Antisolvent Quenching Spin_Coat->Antisolvent Anneal Anneal Perovskite Film Antisolvent->Anneal Deposit_HTM Deposit Hole Transport Material (HTM) Anneal->Deposit_HTM Deposit_Contact Deposit Metal Back Contact Deposit_HTM->Deposit_Contact Measure_PCE Measure Initial Power Conversion Efficiency (PCE) Deposit_Contact->Measure_PCE Stability_Test Long-Term Stability Testing (e.g., Humidity, Thermal, Light Soaking) Measure_PCE->Stability_Test End End Stability_Test->End

Caption: Workflow for perovskite solar cell fabrication with BABr.

Stability Testing Protocols

To validate the effectiveness of BABr as a stabilizing agent, it is crucial to subject the fabricated devices to rigorous stability testing under various stress conditions.

Protocol 3: Damp Heat Stability Test (High Humidity and Temperature)

Objective: To assess the device's resilience to moisture and thermal stress.

Procedure:

  • Place unencapsulated devices in a climate-controlled chamber.

  • Set the conditions to 85°C and 85% relative humidity (RH).

  • Periodically remove the devices and measure their photovoltaic performance (J-V curve) under a solar simulator.

  • Plot the normalized PCE as a function of time to determine the T₈₀ lifetime (the time it takes for the efficiency to drop to 80% of its initial value).

Protocol 4: Thermal Stability Test

Objective: To evaluate the intrinsic thermal stability of the perovskite film and device interfaces.

Procedure:

  • Place unencapsulated devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) on a hotplate.

  • Set the temperature to a constant value, typically 85°C.

  • Measure the device performance at regular intervals.

  • Plot the normalized PCE versus time.

Protocol 5: Operational Stability Test (Light Soaking)

Objective: To simulate real-world operating conditions and assess stability under continuous illumination.

Procedure:

  • Place the devices under a continuous 1-sun illumination source (e.g., a white LED or a solar simulator).

  • Maintain the device at its maximum power point (MPP) using an MPP tracking system.

  • Monitor the PCE of the device over time.

  • The test can be performed at room temperature or at elevated temperatures to accelerate degradation.

Expected Results and Data Presentation

The incorporation of BABr is expected to lead to a significant improvement in the stability of perovskite solar cells across all tested conditions. The results can be effectively summarized in a table for clear comparison.

Additive ConcentrationInitial PCE (%)T₈₀ (Damp Heat, 85°C/85% RH) (hours)T₈₀ (Thermal, 85°C) (hours)T₈₀ (Operational, 1-Sun) (hours)
Control (0% BABr)19.5 ± 0.550200300
2% BABr20.8 ± 0.42508001000
5% BABr20.2 ± 0.6400>1000>1200
10% BABr18.9 ± 0.7350>1000>1000

Note: The optimal concentration of BABr needs to be determined empirically for each specific perovskite composition and device architecture. Excessive amounts of the large organic cation can disrupt the 3D perovskite structure and lead to a decrease in initial performance.

Conclusion

Butylamine hydrobromide is a powerful and versatile additive for enhancing the stability of perovskite solar cells. Its ability to form protective 2D capping layers, passivate defects, and improve the overall quality of the perovskite film makes it an invaluable tool for researchers working towards the development of commercially viable perovskite photovoltaic technologies. By following the protocols outlined in these application notes, researchers can systematically investigate the benefits of BABr and optimize their device fabrication processes to achieve both high efficiency and long-term durability.

References

  • Zhang, W., et al. (2023). Enhanced stability of carbon-based perovskite solar cells by using n-butylamine to assemble 2D capping layer. ResearchGate. Available at: [Link]

  • Abate, A., et al. (2025). Long-term stability for perovskite solar cells: a big step forward. Helmholtz-Zentrum Berlin (HZB). Available at: [Link]

  • Li, G., et al. (2022). Long-term stability performance of perovskite solar cells under combined full-spectrum light and elevated temperature. ResearchGate. Available at: [Link]

  • Grancini, G., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites. ResearchGate. Available at: [Link]

  • Feng, X., et al. (2021). Close-loop recycling of perovskite solar cells through dissolution-recrystallization of perovskite by butylamine. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Long-term stability testing of perovskite solar cells. ResearchGate. Available at: [Link]

  • Zhu, H., et al. (n.d.). Long-term operating stability in perovskite photovoltaics. Sargent Group - University of Toronto. Available at: [Link]

  • Kim, J., et al. (2019). Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2025). 2-Fluoroethylamine Hydrochloride Additive for Highly Efficient and Stable FAPbI3 Perovskite Solar Cells. ACS Applied Energy Materials. Available at: [Link]

  • Li, Y., et al. (2022). Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells. International Journal of Minerals, Metallurgy and Materials. Available at: [Link]

  • Wang, Y., et al. (n.d.). Boosting the efficiency and stability of two-step perovskite solar cells by a hydroxylamine-driven additive strategy. Journal of Materials Chemistry A. Available at: [Link]

  • Various Authors. (n.d.). Stability studies of perovskite films and solar cells. ResearchGate. Available at: [Link]

  • Various Authors. (2021). Surface and Bulk Electronic and Chemical Structure of a 2D/3D Perovskite Heterostructure. Lawrence Berkeley National Laboratory - eScholarship.org. Available at: [Link]

  • Li, Y., et al. (2022). Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells. ResearchGate. Available at: [Link]

  • Ye, F., et al. (2018). Alloying n-Butylamine into CsPbBr3 To Give a Two-Dimensional Bilayered Perovskite Ferroelectric Material. PubMed. Available at: [Link]

  • Chen, Y., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

Sources

Application

laboratory synthesis of n-butylammonium bromide from n-butylamine

Application Note: High-Purity Synthesis of n-Butylammonium Bromide (BABr) Executive Summary This guide details the protocol for the synthesis of n-butylammonium bromide (BABr) via the neutralization of n-butylamine with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of n-Butylammonium Bromide (BABr)

Executive Summary

This guide details the protocol for the synthesis of n-butylammonium bromide (BABr) via the neutralization of n-butylamine with hydrobromic acid. While alkylammonium salts are foundational in organic synthesis, BABr has gained critical importance as a spacer cation in 2D Ruddlesden-Popper perovskite solar cells and LEDs, where purity directly correlates to device efficiency and stability. This protocol emphasizes the removal of trace water and oxidation byproducts, ensuring a "perovskite-grade" product (≥99.5%) suitable for sensitive optoelectronic or pharmaceutical applications.

Distinction Alert: Do not confuse this mono-substituted salt (n-butylammonium bromide,


) with the quaternary salt, tetrabutylammonium bromide (TBAB), which is a phase transfer catalyst.

Chemical Basis & Thermodynamics

The synthesis is a direct acid-base neutralization reaction:



  • Reaction Type: Exothermic Neutralization.

  • Thermodynamics: The reaction is highly exothermic (

    
    ). Uncontrolled addition of acid can lead to local overheating, vaporization of the amine (bp 78 °C), and formation of colored oxidation impurities.
    
  • Stoichiometry: A slight excess of Hydrobromic acid (1.05 eq) is typically used to ensure complete protonation of the amine, as the excess volatile acid is easier to remove than the unreacted amine during workup.

Safety & Pre-requisites

Hazard Class: Corrosive, Flammable, Toxic.

ReagentHazardHandling Protocol
n-Butylamine Flammable (FP: -12°C), Toxic, CorrosiveFume hood required. Avoid static discharge.
Hydrobromic Acid (48% aq) Corrosive, Causes severe burnsWear acid-resistant gloves (Nitrile/Neoprene) and face shield.
Diethyl Ether Extremely Flammable, Peroxide formerUse anhydrous; store in flammables cabinet.

Materials & Equipment

Reagents:

  • n-Butylamine (≥99%, redistilled if yellow).

  • Hydrobromic acid (48% w/w in water, ACS Reagent grade).

  • Ethanol (Absolute, anhydrous).

  • Diethyl Ether (Anhydrous, ACS Reagent).

Equipment:

  • Round-bottom flask (2-neck, 250 mL).

  • Addition funnel (pressure-equalizing).

  • Rotary Evaporator with vacuum pump.

  • Vacuum Oven.

  • Ice-water bath.

  • Schlenk line (optional, for inert atmosphere).

Experimental Protocol

Phase A: Synthesis (Neutralization)
  • Setup: Equip a 250 mL 2-neck round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

    
    ) to minimize oxidation (amines oxidize to yellow impurities in air).
    
  • Solvent Loading: Charge the flask with 100 mL of Ethanol (or Methanol). Cool the flask to 0 °C using an ice-water bath.

  • Amine Addition: Add 10.0 g (13.5 mL, 137 mmol) of n-butylamine to the chilled ethanol. Stir for 5 minutes to equilibrate temperature.

  • Acid Addition: Charge the addition funnel with 24.0 g (approx. 16 mL, ~144 mmol) of 48% Hydrobromic acid (1.05 equivalents).

    • Critical Step: Add the HBr dropwise over 30–45 minutes. Maintain the internal temperature below 10 °C. Rapid addition will cause fuming and yield loss.

  • Reaction: Once addition is complete, remove the ice bath and allow the solution to stir at room temperature (25 °C) for 2 hours. The solution should remain clear and colorless.

Phase B: Isolation
  • Evaporation: Transfer the solution to a round-bottom flask and remove the solvent (Ethanol/Water) using a rotary evaporator at 50 °C under reduced pressure (down to 20 mbar).

    • Observation: A white to off-white solid residue will form.[1]

  • Azeotropic Drying: To remove residual water (from the 48% aq. HBr), add 50 mL of absolute ethanol and re-evaporate. Repeat this step twice. This helps drive off moisture as an azeotrope.

Phase C: Purification (Recrystallization)

Note: Crude BABr is often hygroscopic and may contain traces of


 (yellow tint). Recrystallization is mandatory for device-grade material.
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling absolute ethanol (approx. 1–2 mL per gram of solid).

  • Precipitation: Once dissolved, remove from heat. While still warm, slowly add Diethyl Ether (anti-solvent) dropwise until a persistent cloudiness appears.

    • Ratio: Typically 1:3 (Ethanol:Ether) works well.

  • Crystallization: Cool the flask to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for 4 hours. Shiny, white plate-like crystals should form.

  • Filtration: Filter the crystals rapidly using a Buchner funnel under vacuum. Wash the cake twice with cold diethyl ether.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12–24 hours.

    • Storage: Store in a desiccator or glovebox. The salt is hygroscopic.

Workflow Visualization

SynthesisWorkflow Reagents Reagents: n-Butylamine + HBr Reaction Neutralization (0°C in Ethanol) Reagents->Reaction Dropwise Addn Evap Rotary Evaporation (Remove Solvent/Water) Reaction->Evap Stir 2h Recryst Recrystallization (EtOH/Ether System) Evap->Recryst Crude Solid Dry Vacuum Drying (60°C, 24h) Recryst->Dry Wet Crystals Product Pure BABr (White Crystals) Dry->Product Yield ~85%

Figure 1: Step-by-step workflow for the synthesis and purification of n-butylammonium bromide.

Characterization & Specifications

To validate the synthesis, compare your product against these standard metrics.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 205.4 °C (Lit. 202–206 °C)Capillary MP Apparatus
Solubility Soluble in Water, Ethanol, DMF, DMSOVisual
Purity ≥ 99.5%1H-NMR / Titration
1H-NMR (DMSO-d6)

0.88 (t, 3H), 1.33 (m, 2H), 1.55 (m, 2H), 2.80 (t, 2H), 7.80 (br s, 3H,

)
400 MHz NMR

Note on Melting Point: The melting point of n-butylammonium bromide (205.4 °C) is significantly higher than that of tetrabutylammonium bromide (~103 °C). This is a primary method to distinguish the two.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Yellow Product Oxidation of amine or presence of free

.
Recrystallize from Ethanol/Ether. Ensure starting amine is colorless (redistill if necessary).
Oiling Out Anti-solvent (Ether) added too fast or solution too hot.Re-dissolve in EtOH. Add Ether more slowly. Cool gradually.
Low Yield Product lost in mother liquor.Cool to -20 °C to maximize precipitation. Do not use excessive Ethanol.
Wet/Sticky Solid Hygroscopic water absorption.Dry in vacuum oven >12h. Handle in low-humidity environment.

References

  • Weidman, M. C., et al. (2016).[2] "Highly Tunable Colloidal Perovskite Nanoplatelets through Variable Cation, Metal, and Halide Composition." ACS Nano, 10(8), 7830–7839.[2]

  • Wang, Z., et al. (2017).[2] "Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites." Nature Energy, 2, 17135.

Sources

Method

Application Notes &amp; Protocols: Butylamine Hydrobromide in Organic-Inorganic Hybrid Materials

Abstract Organic-inorganic hybrid perovskites (OIHPs) represent a frontier in photovoltaic and optoelectronic research, offering high power conversion efficiencies (PCEs). However, the long-term stability of conventional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organic-inorganic hybrid perovskites (OIHPs) represent a frontier in photovoltaic and optoelectronic research, offering high power conversion efficiencies (PCEs). However, the long-term stability of conventional three-dimensional (3D) perovskites remains a significant hurdle for commercialization, as they are susceptible to degradation from moisture, oxygen, and light. A leading strategy to overcome this instability is the formation of 2D/3D heterostructures. This is achieved by introducing large, hydrophobic organic cations that form a stable, protective two-dimensional (2D) perovskite layer on the surface or at the grain boundaries of the 3D perovskite. Butylamine hydrobromide (BABr) has emerged as a critical reagent in this application. The butylammonium (BA⁺) cation acts as a spacer, creating Ruddlesden-Popper type 2D perovskite layers that effectively passivate surface defects, block moisture ingress, and enhance charge extraction. This guide provides a detailed technical overview, synthesis protocols, and application methodologies for utilizing butylamine hydrobromide to fabricate high-efficiency, stable 2D/3D hybrid perovskite devices.

The Scientific Rationale: Why Butylamine Hydrobromide?

The efficacy of butylamine hydrobromide in enhancing perovskite solar cells (PSCs) stems from the strategic formation of a 2D/3D heterostructure. This is not merely a coating but an integrated interface with profound benefits.

  • Defect Passivation: The surfaces and grain boundaries of polycrystalline 3D perovskite films are rich in defects, such as halide vacancies and undercoordinated Pb²⁺ ions. These defects act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall device efficiency. The amine group of the butylammonium cation can coordinate with Pb²⁺, effectively "healing" these defects. This passivation is evidenced by a significant increase in photoluminescence intensity and carrier lifetime.[1][2]

  • Enhanced Stability: The long butyl chains of the BA⁺ cation are hydrophobic. When they form a 2D capping layer on the 3D perovskite, they create a robust physical barrier that impedes moisture penetration, a primary driver of perovskite degradation.[2][3][4] This leads to devices that retain their performance for thousands of hours under ambient conditions.[3][5]

  • Energy Level Alignment: The 2D perovskite layer typically has a wider bandgap than the underlying 3D material. This creates a favorable energy cascade at the interface, which can help to suppress charge recombination and improve charge extraction to the transport layers.[6]

  • Structural Stabilization: The introduction of BA⁺ can help to stabilize the desired photoactive phase of the 3D perovskite, preventing unwanted phase transitions and improving the material's intrinsic thermal stability.[2]

The combination of these effects results in devices with significantly enhanced VOC, PCE, and operational stability compared to their 3D counterparts.[4][6]

Synthesis and Purification of Butylamine Hydrobromide (BABr)

High-purity precursors are paramount for fabricating high-performance perovskite devices. While commercially available, in-house synthesis of BABr is a cost-effective and straightforward procedure that ensures quality. The most common method is a direct acid-base neutralization reaction.[7]

Synthesis Protocol

Objective: To synthesize high-purity butylamine hydrobromide via the reaction of n-butylamine and hydrobromic acid.

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
n-ButylamineC₄H₁₁N73.14109-73-9≥99.5%
Hydrobromic AcidHBr80.9110035-10-648 wt. % in H₂O
EthanolC₂H₅OH46.0764-17-5Anhydrous
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add n-butylamine (e.g., 0.1 mol, 7.31 g) and dissolve it in ethanol (100 mL). Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C.

  • Acid Addition: While stirring vigorously, slowly add hydrobromic acid (48% aq., ~0.1 mol, ~17 g or ~11.3 mL) dropwise using a dropping funnel. Causality Note: The reaction is exothermic. Slow, dropwise addition at 0°C is crucial to control the temperature, prevent side reactions, and ensure safe handling.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the ethanol using a rotary evaporator until a white solid precipitate is formed.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add diethyl ether (an anti-solvent) until the solution becomes cloudy.

    • Allow the solution to cool to room temperature, then place it in a refrigerator (4°C) overnight to maximize crystal formation.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration, washing it with a small amount of cold diethyl ether. Dry the purified butylamine hydrobromide in a vacuum oven at 60°C for 12-24 hours.

Synthesis cluster_conditions Reaction Conditions Butylamine n-Butylamine (C₄H₉NH₂) reagents Butylamine->reagents HBr Hydrobromic Acid (HBr) HBr->reagents BABr Butylamine Hydrobromide (C₄H₉NH₃Br) reagents->BABr + Ethanol Ethanol 0°C to RT 0°C to RT

Caption: Synthesis of Butylamine Hydrobromide.

Application Protocol: Fabrication of 2D/3D Hybrid Perovskite Solar Cells

This protocol details the most common and effective method for creating a 2D/3D heterostructure: a post-depositional surface treatment of a 3D perovskite film.[4][8]

Workflow Overview

The process involves fabricating a standard 3D perovskite film, followed by the spin-coating of a dilute BABr solution and a final annealing step to drive the formation of the 2D capping layer.

Caption: 2D/3D Perovskite Fabrication Workflow.

Detailed Experimental Protocol

Step 1: 3D Perovskite Film Fabrication (Example Composition: FA₀.₈₃Cs₀.₁₇Pb(IᵧBr₁₋ᵧ)₃)

  • Substrate: Start with a cleaned FTO/glass substrate coated with an electron transport layer (e.g., SnO₂).

  • Precursor Solution: Prepare a 1.2 M perovskite precursor solution by dissolving FAI, PbI₂, CsI, MABr, and PbBr₂ in a mixed solvent of DMF:DMSO (4:1 v/v).

  • Spin-Coating: In a nitrogen-filled glovebox, spin-coat the precursor solution onto the substrate at 4000 rpm for 30 seconds.

  • Anti-Solvent Quenching: During the last 10 seconds of spinning, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Causality Note: This rapid quenching induces fast and uniform nucleation of the perovskite crystals, leading to a dense and pinhole-free film.

  • Annealing: Immediately transfer the film to a hotplate and anneal at 100°C for 60 minutes. After cooling, you will have the baseline 3D perovskite film.

Step 2: Butylamine Hydrobromide (BABr) Surface Treatment

  • BABr Solution Preparation: Prepare a 2 mg/mL solution of the synthesized BABr in anhydrous isopropanol (IPA).[4] Self-Validation: Ensure the BABr dissolves completely. Any particulate matter can lead to defects in the final film.

  • Application: Dispense ~100 µL of the BABr/IPA solution onto the cooled 3D perovskite film and immediately spin-coat at 4000 rpm for 30 seconds.

  • Final Annealing: Transfer the BABr-treated film to a hotplate and anneal at 100°C for 5-10 minutes.[4] Causality Note: This second annealing step provides the thermal energy for the BA⁺ cations to react with the surface of the 3D perovskite, forming the ordered 2D Ruddlesden-Popper phase.

  • Device Completion: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., Gold) to complete the solar cell.

Characterization and Expected Outcomes

Validating the successful formation of the 2D/3D heterostructure and its benefits is critical.

Physical and Optical Characterization
  • X-Ray Diffraction (XRD): The primary evidence for 2D phase formation is the appearance of low-angle diffraction peaks (typically below 10° 2θ) corresponding to the (00l) planes of the layered 2D perovskite.

  • Photoluminescence (PL) Spectroscopy: Compared to the 3D-only film, the 2D/3D film should exhibit a significant increase in steady-state PL intensity.

  • Time-Resolved Photoluminescence (TRPL): The carrier lifetime (τ) should be longer for the 2D/3D film, indicating a reduction in non-radiative recombination pathways. This is a direct measure of successful defect passivation.

Device Performance Metrics

The impact of the BABr treatment should be clearly reflected in the photovoltaic performance.

Parameter3D Perovskite (Control)2D/3D Perovskite (BABr-Treated)Rationale for Improvement
VOC (V) 1.05 - 1.101.15 - 1.20 Significant reduction of non-radiative recombination.
JSC (mA/cm²) ~23.5~23.5Minimal change, as the thin 2D layer does not impede light absorption.
Fill Factor (%) 75 - 7878 - 82 Improved charge extraction and reduced series resistance.
PCE (%) 18.5 - 19.521.0 - 22.5 Compounded gains from increased VOC and FF.

Note: Values are representative and depend on the specific 3D perovskite composition and fabrication quality.

Stability Enhancement

To test stability, store unencapsulated devices in an environment with controlled humidity (e.g., 40-50% RH) under dark conditions. The 2D/3D device should maintain a significantly higher fraction of its initial PCE over hundreds of hours compared to the rapidly degrading 3D control device.[2][5]

Caption: Energy alignment at the 2D/3D interface.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Hazy or cloudy film after BABr treatment BABr concentration too high; Incomplete dissolution of BABr; Poor quality solvent (IPA).Decrease BABr concentration (try 1-1.5 mg/mL). Ensure BABr is fully dissolved before use. Use fresh, anhydrous IPA.
No improvement or decrease in VOC 2D layer is too thick, impeding charge extraction; Damage to the 3D layer during spin-coating.Increase spin-coating speed for BABr solution; Decrease BABr concentration; Ensure the 3D film is fully cooled before treatment.
No low-angle XRD peaks Insufficient annealing time/temperature after BABr treatment; BABr did not react with the surface.Increase the final annealing time to 10 minutes. Confirm the purity of the synthesized BABr.
Poor long-term stability Incomplete coverage of the 2D layer; Pinholes in the underlying 3D film.Optimize BABr spin-coating parameters for full coverage. Improve the quality of the initial 3D perovskite film.

References

  • Benchchem. Butylamine hydrobromide | 15567-09-6.
  • Zou, Y., Cui, Y., Wang, H. Y., Cai, Q., Mu, C., & Zhang, J. P. (2019). Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification. Nanotechnology, 30(27), 275202.
  • Hauschild, D., Seitz, L., Gharibzadeh, S., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ACS Applied Materials & Interfaces, 13(44), 53202–53210.
  • OSTI.GOV. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films.
  • ACS Applied Materials & Interfaces. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films.
  • ResearchGate. Enhanced stability of carbon-based perovskite solar cells by using n-butylamine to assemble 2D capping layer.
  • PubMed. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films.
  • ResearchGate. Impact of n -Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films | Request PDF.
  • Spontaneously self-assembly of a 2D/3D heterostructure enhances the efficiency and stability in printed perovskite solar cells.
  • Digital Scholarship@UNLV. Impact of N-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films.
  • ResearchGate. (PDF) Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Perovskite Solar Cell Stability with Butylamine Hydrobromide

Welcome to the technical support center for the application of Butylamine Hydrobromide (BABr) in perovskite solar cell (PSC) fabrication. This guide is designed for researchers and scientists in the field of photovoltaic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of Butylamine Hydrobromide (BABr) in perovskite solar cell (PSC) fabrication. This guide is designed for researchers and scientists in the field of photovoltaics and materials science. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully integrate BABr into your workflow to enhance device stability and performance.

Introduction: The Role of Butylamine Hydrobromide in Perovskite Stability

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling traditional silicon-based technologies. However, their long-term stability remains a significant hurdle for commercialization.[1] Environmental factors such as moisture, oxygen, and thermal stress can rapidly degrade the perovskite material, leading to a decline in performance.[1][2]

Butylamine hydrobromide (BABr) has emerged as a key additive and surface treatment agent to address these stability issues. As a large organic cation, butylammonium (BA⁺) is generally too large to be incorporated into the bulk 3D perovskite lattice.[3] Instead, it preferentially resides at the grain boundaries and on the surface of the perovskite film. This strategic positioning allows it to passivate defects, improve film morphology, and enhance hydrophobicity, ultimately leading to more stable and efficient devices.

This guide will walk you through the practical aspects of using BABr, helping you to diagnose and resolve common experimental challenges.

Troubleshooting Guide

This section is structured to help you identify a problem, understand its likely cause related to BABr application, and implement an effective solution.

Observed Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Power Conversion Efficiency (PCE) with reduced Short-Circuit Current (Jsc) and Fill Factor (FF) 1. Excess BABr Concentration: High concentrations of BABr can lead to the formation of thick, insulating 2D perovskite (BA)₂PbBr₄ or mixed-halide 2D layers at the grain boundaries and surface. These 2D layers, while potentially enhancing moisture resistance, can act as barriers to charge transport, increasing series resistance and hindering charge extraction, which significantly lowers Jsc and FF.[4] 2. Inhomogeneous BABr Distribution: Poor mixing of the BABr in the precursor solution or uneven application during surface treatment can create localized regions of high BABr concentration, leading to the aforementioned charge transport issues.1. Optimize BABr Concentration: Systematically decrease the molar ratio or concentration of BABr in your precursor solution or post-treatment solvent. A common starting point for additives is a low molar percentage relative to the lead halide. For post-treatment, concentrations are typically in the range of 0.5-2 mg/mL. The goal is to form a thin passivating layer without creating a significant charge transport barrier. Monitor the J-V curves; an increase in Jsc and FF upon reducing the concentration indicates that you are moving away from an excess-additive regime.[3][5] 2. Ensure Homogeneous Solution: Vigorously stir and gently heat the precursor solution after adding BABr to ensure it is fully dissolved and evenly distributed before spin-coating. For post-treatment, ensure complete wetting of the perovskite surface during the spin-coating step.
Low Open-Circuit Voltage (Voc) 1. Insufficient Defect Passivation: The primary role of BABr is to passivate surface and grain boundary defects, such as undercoordinated Pb²⁺ ions and halide vacancies, which are major sites for non-radiative recombination.[6] If the Voc is low, it suggests that non-radiative recombination is still dominant, and the BABr treatment may be insufficient. 2. Suboptimal Energy Level Alignment: While BABr primarily passivates, the formation of a 2D layer can also influence the energy level alignment at the perovskite/charge transport layer interface. An improperly formed layer might create an energy barrier for charge extraction.1. Increase BABr Concentration (Cautiously): If you suspect insufficient passivation and your Jsc and FF are good, a slight, incremental increase in BABr concentration may improve Voc by reducing non-radiative recombination. The optimal concentration is a trade-off between maximizing Voc (defect passivation) and maintaining high Jsc/FF (charge transport).[7] 2. Characterize Film Properties: Use Photoluminescence (PL) spectroscopy. An increase in PL intensity and a longer carrier lifetime after BABr treatment are indicative of successful defect passivation.[3] If PL intensity decreases after an initial increase with concentration, it suggests the introduction of new quenching pathways, possibly from excessive 2D phase formation.
High Hysteresis in J-V Scans 1. Persistent Mobile Ions: Hysteresis in PSCs is often attributed to the migration of mobile ions (like iodide vacancies) within the perovskite lattice under an applied electric field.[2][8] While BABr is intended to passivate these defects and immobilize ions at grain boundaries, a non-optimal treatment may not be fully effective.1. Optimize Annealing Protocol: After applying the BABr (either in the precursor or as a surface treatment), ensure the post-annealing step (temperature and duration) is optimized. This step is crucial for the proper formation of the passivating layer at the grain boundaries. A typical post-treatment anneal might be 100 °C for 5-10 minutes.[5] 2. Verify Passivation: The same strategies for improving Voc by ensuring effective defect passivation will also help to reduce ion migration and, consequently, hysteresis.
Poor Film Morphology (e.g., pinholes, hazy appearance) 1. Crystallization Rate Mismatch: Butylamine can interact with the lead halides in the precursor solution, altering the crystallization kinetics.[9] An unoptimized amount of BABr can either slow down or speed up crystallization in an uncontrolled manner, leading to poor film quality. 2. Solvent Incompatibility: If using BABr in a post-treatment step, the solvent (commonly isopropanol) might partially dissolve or damage the underlying 3D perovskite film if the application process (e.g., spin speed, time) is not optimized.1. Adjust Antisolvent Step: When BABr is in the precursor, the timing and volume of the antisolvent drip during spin-coating may need to be re-optimized to ensure the formation of a dense, uniform film. 2. Optimize Post-Treatment Spin-Coating: For surface treatments, use a high spin speed (e.g., 4000-5000 rpm) for a short duration (20-30 seconds) to quickly spread the solution and evaporate the solvent, minimizing damage to the underlying perovskite layer.[5] 3. Characterize Morphology: Use Scanning Electron Microscopy (SEM) to visually inspect the film quality. Well-passivated films often show slightly larger, more defined grains with fewer visible grain boundaries.[5]
Device Stability Does Not Improve or Worsens 1. Ineffective Passivation Layer: The intended hydrophobic and passivating 2D/3D heterostructure may not have formed correctly.[10] 2. Introduction of Degradation Pathways: Excess butylamine cations or bromide ions that are not incorporated into a stable passivating layer could potentially introduce new chemical degradation pathways, although this is less common.[4]1. Confirm Passivation: Use contact angle measurements to verify an increase in hydrophobicity. A significant increase in the water contact angle is a good indicator of the formation of a protective butylammonium surface layer.[10] 2. Re-evaluate BABr Purity and Stoichiometry: Ensure the BABr used is of high purity and that the stoichiometry in the precursor solution is correct. Impurities can act as recombination centers and sites for degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which BABr improves perovskite solar cell stability?

A1: The primary mechanism is defect passivation at surfaces and grain boundaries . The butylammonium (BA⁺) cation is a large organic cation that is sterically hindered from entering the 3D perovskite crystal lattice. Instead, it accumulates at the grain boundaries and the film's surface. Here, its ammonium head group can interact with undercoordinated lead (Pb²⁺) ions and passivate halide (e.g., iodide) vacancies. This reduces non-radiative recombination centers, which improves Voc and overall efficiency. Furthermore, the long, hydrophobic butyl chains form a protective layer that repels moisture, a key instigator of perovskite degradation.[3][10]

Q2: Should I add BABr to the bulk precursor solution or use it as a post-fabrication surface treatment?

A2: Both methods are effective and widely used.

  • Additive in Precursor Solution: This approach passivates defects throughout the bulk film and at grain boundaries as the crystal forms. It can also influence the crystallization process itself, potentially leading to larger grains.[3] However, it can be more challenging to control the final location of the BA⁺ cations.

  • Post-Fabrication Surface Treatment: This method involves spin-coating a dilute solution of BABr (typically in isopropanol) onto the already-formed perovskite film. This is highly effective for passivating surface defects, which are often the most critical for performance and stability.[10] It also allows for the formation of a well-defined 2D/3D heterostructure at the interface with the charge transport layer. For researchers new to BABr, the post-treatment method is often easier to control and optimize.

Q3: What is the expected impact of a successful BABr treatment on my device's photovoltaic parameters?

A3: With an optimized BABr treatment, you should expect:

  • Increased Open-Circuit Voltage (Voc): Due to the reduction of non-radiative recombination at defects.

  • Increased Fill Factor (FF): Resulting from reduced series resistance (from better morphology) and suppressed surface recombination.

  • Slight Increase or Maintained Short-Circuit Current (Jsc): Optimal passivation should not hinder charge extraction. A significant drop in Jsc is a key indicator of excess BABr creating an insulating layer.[3]

  • Reduced Hysteresis: By passivating defects that contribute to ion migration.

  • Significantly Improved Stability: The device should retain a higher percentage of its initial efficiency over time when exposed to ambient conditions, heat, or continuous illumination.[11]

Q4: How does BABr compare to other common alkylammonium halide additives like Phenethylammonium Iodide (PEAI) or Propylamine Hydroiodide (PAI)?

A4: BABr, PEAI, and PAI all function via a similar mechanism of surface and grain boundary passivation with their bulky organic cations. The primary differences lie in the length and structure of the organic chain. These differences can subtly affect the thickness of the resulting 2D layer, the degree of hydrophobicity, and the electronic properties at the interface. For example, the aromatic ring in PEAI can offer different electronic interactions (e.g., pi-stacking) compared to the aliphatic chain of BABr. The choice between them often depends on the specific perovskite composition and the desired balance between efficiency and stability, and may require empirical optimization for your specific system.

Q5: Can I use BABr with different perovskite compositions (e.g., mixed-halide, mixed-cation)?

A5: Yes, BABr is a versatile additive that has been successfully applied to a wide range of perovskite compositions, including popular formamidinium-cesium (FA/Cs) based mixed-halide perovskites. The fundamental principle of passivating surface defects is applicable across different compositions. However, the optimal concentration and application process may need to be re-validated for each new perovskite formulation, as the defect chemistry and surface energy can vary.

Experimental Protocols & Data

Protocol 1: BABr as a Precursor Additive

This protocol is a representative example. Molar ratios should be optimized for your specific perovskite composition.

  • Prepare the main perovskite precursor solution. For a standard 1 M solution of FAPbI₃, this would involve dissolving Formamidinium Iodide (FAI) and Lead Iodide (PbI₂) in a solvent mixture (e.g., DMF:DMSO 4:1 v/v).

  • Prepare a BABr stock solution. Dissolve Butylamine Hydrobromide (BABr) in DMSO or DMF to a known concentration (e.g., 100 mg/mL).

  • Add BABr to the precursor. Add a specific volume of the BABr stock solution to the main precursor solution to achieve the desired final molar ratio (e.g., 1-5 mol% with respect to PbI₂).

  • Homogenize the solution. Stir the final solution on a hotplate at ~60 °C for at least 30 minutes to ensure complete dissolution and homogeneity.

  • Fabricate the film. Proceed with your standard spin-coating and annealing protocol. You may need to re-optimize the antisolvent step and annealing temperature/time.

Protocol 2: BABr as a Post-Fabrication Surface Treatment
  • Fabricate the 3D perovskite film. Create your perovskite layer using your established, optimized protocol, including the annealing step. Allow the film to cool to room temperature.

  • Prepare the BABr treatment solution. Dissolve BABr in anhydrous isopropanol (IPA) to the desired concentration (e.g., start with 1 mg/mL).

  • Apply the treatment solution. In a nitrogen-filled glovebox, deposit a generous drop (~100 µL) of the BABr/IPA solution onto the center of the perovskite film.

  • Spin-coat. Immediately spin-coat at a high speed (e.g., 4000 rpm) for 30 seconds.

  • Anneal. Transfer the substrate to a hotplate and anneal at ~100 °C for 5-10 minutes to promote the reaction and remove residual solvent.

  • Complete the device. Proceed with the deposition of the subsequent layers (e.g., hole transport layer, metal electrode).

Data Presentation: Impact of Alkylammonium Halide Treatment

The following table summarizes representative data from a study using Propylamine Hydroiodide (PAI), an analogue of BABr, demonstrating the typical effects of an optimized surface treatment.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Water Contact Angle (°)Stability (500h @ 50-60% RH)
Control (No PAI) 1.0822.575.818.472.5°Retains ~60% of initial PCE
1 mg/mL PAI 1.1222.779.520.293.7°Retains ~90% of initial PCE
Data adapted from a study on Propylamine Hydroiodide (PAI) passivation, which is analogous to BABr treatment.[10]

Visualizations

Mechanism of BABr Defect Passivation

This diagram illustrates how the large butylammonium cations position themselves at the grain boundaries of the 3D perovskite, passivating defects and creating a protective hydrophobic shell.

G Mechanism of BABr Passivation cluster_0 Perovskite Film Cross-Section cluster_1 Grain1 3D Perovskite Crystal Grain2 3D Perovskite Crystal Grain3 3D Perovskite Crystal Defect1 Pb²⁺ (undercoordinated) Defect2 I⁻ Vacancy BABr Butylammonium (BA⁺) NH₃⁺ Head Butyl Tail Bromide (Br⁻) BABr:h->Defect1 Passivates BABr->Defect2 Passivates Hydrophobic Hydrophobic Butyl Chains Create Moisture Barrier BABr:t->Hydrophobic

Caption: BABr passivates defects at grain boundaries and provides a moisture barrier.

Experimental Workflow for BABr Surface Treatment

This workflow outlines the key steps for applying BABr as a post-fabrication surface treatment to a perovskite film.

G Workflow: BABr Surface Treatment cluster_0 Glovebox Environment Start Fabricate & Anneal 3D Perovskite Film Cool Cool to Room Temp. Start->Cool Apply Deposit BABr Solution on Perovskite Film Cool->Apply PrepareSol Prepare BABr in IPA Solution (1 mg/mL) PrepareSol->Apply Spin Spin-Coat (4000 rpm, 30s) Apply->Spin Anneal Anneal Film (100°C, 10 min) Spin->Anneal DepositHTL Deposit Hole Transport Layer Anneal->DepositHTL Finish Deposit Electrode & Encapsulate DepositHTL->Finish

Caption: Step-by-step workflow for post-fabrication BABr surface treatment.

References

  • Li, X., Jia, P., Meng, F., Zhang, X., Tang, Y., Song, B., Gao, C., Qin, L., Teng, F., & Hou, Y. (2023). Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells. International Journal of Minerals, Metallurgy and Materials, 30(10), 1964-1972. [Link]

  • Wang, M., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI Nanomaterials, 14(16), 1416. [Link]

  • Yao, D., et al. (2023). Boosting the efficiency and stability of two-step perovskite solar cells by a hydroxylamine-driven additive strategy. Journal of Materials Chemistry A. [Link]

  • Chen, C.-W., et al. (2015). Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells. RSC Advances. [Link]

  • Cao, D. H., Stoumpos, C. C., Farha, O. K., Hupp, J. T., & Kanatzidis, M. G. (2015). 2D Homologous Perovskites as Light-Absorbing Materials for Solar Cell Applications. Journal of the American Chemical Society, 137(24), 7843–7850. [Link]

  • Wang, M., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI Nanomaterials, 14(16), 1416. [Link]

  • Chen, C.-W., et al. (2015). Effects of the additives: N -propylammonium or n -butylammonium iodide on the performance of perovskite solar cells. ResearchGate. [Link]

  • Singh, T., & Miyasaka, T. (2018). Key degradation pathways of perovskite solar cells and strategies for enhanced stability: issues and prospects. ResearchGate. [Link]

  • Ghahremanirad, E., et al. (2021). Enhancing Perovskite Thin Films with Butylammonium Iodide-Lead-Tetrahydrofuran: Surface Healing and 2D Formation in Annealing-Free Single-Crystal Films for Solar Cell Applications. ACS Materials Letters. [Link]

  • Zekry, A., et al. (2017). What is Causes of low fillfactor in conventional perovskite solar cell? ResearchGate. [Link]

  • Chen, J., et al. (2020). Performance enhancement of inverted CsPbI2Br perovskite solar cells via butylammonium cation additive modification. ResearchGate. [Link]

  • Effect of Voc and Jsc concerning total defect density, (b) effect... - ResearchGate. [Link]

  • Mata, M. D., et al. (2026). Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. ACS Publications. [Link]

  • Gualdrón-Reyes, A. F., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites. ResearchGate. [Link]

  • Zhang, T., et al. (2025). 2-Fluoroethylamine Hydrochloride Additive for Highly Efficient and Stable FAPbI3 Perovskite Solar Cells. ACS Applied Energy Materials. [Link]

  • Basha, S. K., et al. (2023). Unravelling the environmental degradation mechanism of perovskite thin films. Materials Advances. [Link]

  • Liu, C., et al. (2018). Improved fill factor in inverted planar perovskite solar cells with zirconium acetate as the hole-and-ion-blocking layer. RSC Publishing. [Link]

  • Ternes, S., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. PubMed. [Link]

  • Asghar, W., et al. (2024). Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability. ResearchGate. [Link]

  • Paek, S., et al. (2018). Hysteresis data of planar perovskite solar cells fabricated with different solvents. PubMed Central. [Link]

  • Yao, D., et al. (2025). Boosting the efficiency and stability of two-step perovskite solar cells by a hydroxylamine-driven additive strategy. ResearchGate. [Link]

  • Variation of Efficiency, Voc, Jsc, and Fill factor with electron affinity for ZnO/Sn/Cu2O. - ResearchGate. [Link]

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Optimization

Technical Support Center: Optimization of Annealing Temperature for Butylamine Hydrobromide Containing Perovskites

Welcome to the technical support center for the optimization of annealing temperature for butylamine hydrobromide (BABr) containing perovskites. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of annealing temperature for butylamine hydrobromide (BABr) containing perovskites. This guide is designed for researchers, scientists, and professionals in drug development who are working with these advanced materials. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve high-quality, stable, and efficient perovskite films.

I. Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the annealing process of butylamine hydrobromide containing perovskite films.

Question 1: My perovskite film remains yellowish or light brown after annealing, instead of turning dark brown/black. What is causing this incomplete conversion?

Answer:

This is a classic sign of incomplete perovskite crystallization. The yellowish color is characteristic of the precursor materials, particularly lead iodide (PbI₂). The desired dark brown/black color indicates the formation of the correct perovskite phase. Several factors related to your annealing process could be at play:

  • Insufficient Annealing Temperature: The most common culprit is an annealing temperature that is too low. For most mixed-cation, mixed-halide perovskites incorporating butylamine hydrobromide, a baseline temperature of 100°C is a good starting point. If your film is not converting, consider incrementally increasing the temperature by 5-10°C.

  • Inadequate Annealing Time: Even at the correct temperature, the film needs sufficient time for the solvent to evaporate and the crystal structure to form. A typical annealing time is 10-30 minutes . If you are using a lower temperature, you may need to extend the annealing duration.

  • Solvent Trapping: If the initial solvent removal during spin-coating is inefficient, residual solvent can become trapped within the film, hindering crystallization. Ensure your spin-coating parameters (speed and time) are optimized for your precursor solution.

Causality: The thermal energy supplied during annealing is crucial for driving off the solvent and overcoming the activation energy for the perovskite crystal formation. Butylamine hydrobromide, when used as a surface treatment or additive, can influence the crystallization kinetics. It can help to template the growth of the 3D perovskite, but it still requires adequate thermal energy to form the desired 2D/3D heterostructure.[1][2][3]

Question 2: After annealing, my film has a good dark color, but it's hazy and not reflective. What does this indicate?

Answer:

A hazy or matte appearance, despite a dark color, often points to poor film morphology, specifically high surface roughness and the presence of pinholes or voids. While the bulk of the material has converted to the perovskite phase, the film is not smooth and compact.

  • Sub-optimal Annealing Ramp Rate: A very rapid ramp-up to the target annealing temperature can sometimes lead to chaotic crystallization and a rough surface. Try a more gradual temperature increase to allow for more ordered crystal growth.

  • Humidity Contamination: Exposure to humidity during the spin-coating or annealing process can interfere with crystal growth, leading to a hazy film. Ensure your processing is done in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).

  • Precursor Solution Quality: An aged or improperly prepared precursor solution can contain aggregates that lead to a rough film. Always use freshly prepared and filtered precursor solutions.

Causality: The goal of annealing is to promote the growth of large, well-interconnected crystalline grains. A hazy appearance suggests that while crystallization has occurred, it has resulted in small, poorly packed grains with significant scattering at the surface.

Question 3: I'm observing yellow patches or a yellowish haze in my dark perovskite film after annealing. Is this PbI₂? How can I prevent it?

Answer:

Yes, the appearance of yellow regions within a dark perovskite film is a strong indication of the presence of lead iodide (PbI₂). This is a common issue and can be detrimental to device performance.

  • Excessive Annealing Temperature: Annealing at temperatures significantly above the optimal range (e.g., >130°C for extended periods) can cause the perovskite to decompose back into its precursors, including PbI₂.[4]

  • Prolonged Annealing Time: Even at a moderately high temperature, extended annealing can lead to thermal degradation and PbI₂ formation.

  • Non-stoichiometric Precursors: An excess of PbI₂ in the precursor solution will naturally lead to its presence in the final film.

Preventative Measures:

  • Optimize Annealing Parameters: Carefully titrate your annealing temperature and time. A good starting point is 100°C for 10-30 minutes.

  • Flash Annealing: Consider a "flash" or rapid thermal annealing approach, where a higher temperature (e.g., 150-200°C) is applied for a very short duration (e.g., 1-2 minutes).[4] This can sometimes promote rapid, high-quality crystallization without allowing time for decomposition.

  • Stoichiometry Control: Ensure the stoichiometry of your precursor solution is correct.

Causality: The formation of PbI₂ is often a result of thermal decomposition of the perovskite. The inclusion of butylamine hydrobromide can enhance the thermal stability of the perovskite film to some extent, but excessive heat will still lead to degradation.

Question 4: My perovskite films look good, but the device performance is low and inconsistent. Could the annealing be the cause?

Answer:

Absolutely. Even visually appealing films can have performance-limiting defects that are influenced by the annealing process.

  • Subtle Phase Segregation: In mixed-halide perovskites, improper annealing can lead to the segregation of iodide- and bromide-rich domains. This creates energy barriers that hinder charge transport.[5][6]

  • Grain Boundary Defects: While butylamine hydrobromide is known to passivate grain boundaries, sub-optimal annealing can still result in a high density of defects at these interfaces, which act as non-radiative recombination centers.

  • Formation of an Undesirable 2D Layer: If the BABr is used as a surface treatment, improper annealing (e.g., too low temperature or too short time) may not effectively form the desired thin 2D capping layer, leading to poor charge extraction.

Troubleshooting Steps:

  • Characterize Your Films: Use techniques like X-ray Diffraction (XRD) to check for phase purity and unwanted PbI₂ peaks. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) can provide insights into defect densities and charge carrier dynamics.

  • Systematic Annealing Study: Perform a systematic study by varying the annealing temperature and time and correlating the results with device performance metrics (Voc, Jsc, FF, and PCE).

Causality: The annealing process dictates the final crystallographic structure and electronic properties of the perovskite film. For butylamine hydrobromide containing perovskites, the goal is to form a stable 2D/3D heterostructure with minimal defects, which is highly sensitive to the annealing conditions.[1][7]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal annealing temperature and time for perovskite films containing butylamine hydrobromide?

A1: While the exact optimal conditions can vary depending on the specific perovskite composition and substrate, a general and effective starting point is 100°C for 10 to 30 minutes .[4][8] It is crucial to perform a systematic optimization for your specific system.

Q2: How does butylamine hydrobromide affect the annealing process?

A2: Butylamine hydrobromide (BABr) is a large organic cation that typically forms a 2D perovskite layer on top of the 3D perovskite, creating a 2D/3D heterostructure.[1][3] This 2D layer can passivate surface defects and enhance the stability of the underlying 3D perovskite. During annealing, the BABr influences the crystallization kinetics at the surface, and sufficient thermal energy is required to form this beneficial 2D capping layer.

Q3: Can I anneal my butylamine hydrobromide containing perovskite films in ambient air?

A3: It is strongly recommended to perform the annealing in an inert atmosphere, such as a nitrogen-filled glovebox. Perovskite films are sensitive to moisture and oxygen, especially at elevated temperatures, which can lead to degradation and the formation of defects.

Q4: What are the visual cues of a successfully annealed film?

A4: A high-quality, well-annealed perovskite film should have a uniform, dark brown to black color and a smooth, reflective (mirror-like) surface. There should be no visible pinholes, haze, or yellowish patches.

Q5: Should I use a one-step or two-step annealing process?

A5: For many standard perovskite formulations, a one-step annealing process (a single temperature for a set time) is sufficient. However, for some systems, a two-step process (e.g., a lower temperature step followed by a higher temperature step) can provide better control over solvent removal and crystallization, potentially leading to improved film morphology.[9]

III. Experimental Protocols & Data

Protocol 1: Standard One-Step Annealing of Butylamine Hydrobromide Treated Perovskite Film

This protocol assumes the 3D perovskite film has been deposited via spin-coating and the butylamine hydrobromide (BABr) solution has been subsequently spin-coated on top.

  • Preparation: Pre-heat a hotplate inside a nitrogen-filled glovebox to the desired annealing temperature (e.g., 100°C).

  • Transfer: Immediately after the final spin-coating step (of the BABr solution), carefully transfer the substrate to the pre-heated hotplate.

  • Annealing: Anneal the film for the desired duration (e.g., 10 minutes).

  • Cooling: After annealing, remove the substrate from the hotplate and allow it to cool down to room temperature inside the glovebox.

  • Visual Inspection: Observe the film for the desired dark, uniform, and reflective appearance.

Data Summary: Annealing Parameter Effects
Annealing ParameterEffect on Film PropertiesTroubleshooting Indication
Temperature Too Low (<90°C) Incomplete conversion (yellowish/brown film), small grain size.Film does not turn dark.
Optimal Temperature (~100°C) Complete conversion (dark, reflective film), large, uniform grains.Desired film characteristics achieved.
Temperature Too High (>130°C) Perovskite decomposition, formation of PbI₂ (yellow patches), increased defects.Appearance of yellow spots/haze.
Time Too Short (<10 min) Incomplete solvent removal, poor crystallinity.Hazy film, poor performance.
Optimal Time (10-30 min) Good crystallinity and morphology.Consistent, high-performance devices.
Time Too Long (>45 min) Potential for thermal degradation, even at optimal temperature.Decrease in device performance.

IV. Visualizing the Workflow

Experimental Workflow for Annealing Optimization

Workflow cluster_prep Precursor & Substrate Preparation cluster_fab Film Fabrication cluster_anneal Annealing & Characterization cluster_analysis Analysis & Optimization A Prepare Perovskite Precursor Solution D Spin-coat 3D Perovskite Layer A->D B Prepare BABr Solution E Spin-coat BABr Layer B->E C Clean Substrates C->D D->E F Anneal at T1 for t1 E->F Systematic Variation G Anneal at T2 for t2 E->G Systematic Variation H Anneal at Tn for tn E->H Systematic Variation I Characterize Films (XRD, SEM, PL) F->I G->I H->I J Fabricate & Test Devices I->J K Analyze Data & Identify Optimal Conditions J->K

Caption: A systematic workflow for optimizing the annealing process.

Troubleshooting Logic Diagram

Troubleshooting Start Film Issue After Annealing Q1 Film Color? Start->Q1 A1_1 Yellow/Brown Q1->A1_1 Not Dark A1_2 Dark, but Hazy Q1->A1_2 Dark A1_3 Dark with Yellow Patches Q1->A1_3 Dark S1 Increase Temp/Time A1_1->S1 S2 Check Humidity/Ramp Rate A1_2->S2 S3 Decrease Temp/Time A1_3->S3

Caption: A simplified logic flow for troubleshooting common annealing issues.

V. References

  • Hauschild, D., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ACS Applied Materials & Interfaces, 13(44), 53202–53210. [Link]

  • Seitz, L., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. OSTI.GOV. [Link]

  • Hauschild, D., et al. (2021). Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. eScholarship, University of California. [Link]

  • Stranks, S. D., & Snaith, H. J. (2021). Preventing phase segregation in mixed-halide perovskites: a perspective. Energy & Environmental Science, 14(5), 2588-2600. [Link]

  • Oxford University. (n.d.). Preventing phase segregation in mixed-halide perovskites: a perspective. Semiconductors Group, Oxford Physics. [Link]

  • Wang, L., et al. (2022). Annealing Engineering in the Growth of Perovskite Grains. Materials, 15(19), 6758. [Link]

  • Correa-Baena, J. P., et al. (2021). A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics. Frontiers in Chemistry, 9, 739392. [Link]

  • ResearchGate. (2025). Preventing Phase Segregation in Mixed-Halide Perovskites: A Perspective. [Link]

  • ResearchGate. (n.d.). Impact of n -Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. [Link]

  • Chen, J., et al. (2021). Effects of Annealing Conditions on Mixed Lead Halide Perovskite Solar Cells and Their Thermal Stability Investigation. Materials, 14(16), 4642. [Link]

  • Hsu, C.-J., et al. (2014). Two-step thermal annealing improves the morphology of spin-coated films for highly efficient perovskite hybrid photovoltaics. Nanoscale, 6(18), 10877-10883. [Link]

Sources

Troubleshooting

optimizing butylamine hydrobromide concentration for defect passivation

Topic: Optimizing Butylamine Hydrobromide (BABr) Concentration for Defect Passivation in Perovskite Optoelectronics. Ticket ID: #BABR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Butylamine Hydrobromide (BABr) Concentration for Defect Passivation in Perovskite Optoelectronics. Ticket ID: #BABR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials Division.

Welcome to the Technical Hub

You have reached the specialized support tier for organohalide passivation strategies. This guide addresses the use of Butylamine Hydrobromide (BABr) —often referred to as n-Butylammonium Bromide (n-BABr)—to mitigate non-radiative recombination in perovskite solar cells (PSCs) and LEDs.

While you may be approaching this from a drug development background, the principles here parallel pharmaceutical formulation: solubility thermodynamics, surface kinetics, and phase purity.

Module 1: Formulation & Solubility (The Foundation)

Q: I am experiencing inconsistent dissolution of BABr in Isopropanol (IPA). How do I ensure a stable stock solution?

A: BABr is hygroscopic and can exhibit kinetic solubility issues in non-polar or semi-polar solvents. Inconsistent dissolution leads to "island" formation rather than a conformal passivation layer.

Protocol:

  • Solvent Selection: Use Anhydrous Isopropanol (IPA) . IPA is the standard "orthogonal" solvent—it dissolves the organic salt but minimizes damage to the underlying perovskite layer.[1]

  • Concentration Range: Prepare a stock solution of 10 mg/mL , but your working range for passivation will likely be 0.5 mg/mL to 5 mg/mL .

  • Dissolution Tactic:

    • Weigh BABr in a nitrogen-filled glovebox to prevent water uptake.

    • If the salt resists dissolution, heat the IPA to 60°C for 10 minutes while stirring.

    • Critical Step: Filter the solution through a 0.22 µm PTFE filter before use. This removes undissolved micro-aggregates that act as recombination centers.

Module 2: Application & Optimization (The Process)

Q: What is the optimal concentration window, and how does it affect device physics?

A: There is no single "magic" number; optimization follows a parabolic performance curve .

  • Zone A (Too Low, <0.5 mg/mL): Insufficient coverage. Defects (iodide vacancies) remain exposed.

    
     (Open Circuit Voltage) remains unchanged.
    
  • Zone B (Optimal, 1.0 – 3.0 mg/mL): Formation of a 2D/3D heterojunction (e.g.,

    
    ). The butyl chain provides steric hindrance against moisture, and the amine head fills A-site vacancies.
    
  • Zone C (Too High, >5.0 mg/mL): The insulating nature of the long alkyl chain dominates. Series resistance (

    
    ) spikes, causing a drop in Fill Factor (FF).
    
Experimental Workflow: Surface Passivation

OptimizationWorkflow Prep 1. Precursor Prep (BABr in IPA) Deposition 2. Dynamic Spin Coating (4000 rpm, 20s) Prep->Deposition Dispense 50µL on spinning substrate Annealing 3. Thermal Annealing (100°C, 5-10 min) Deposition->Annealing Solvent evaporation & 2D phase formation Characterization 4. Validation (PL, TRPL, J-V) Annealing->Characterization Cool to RT

Figure 1: Standard workflow for post-treatment surface passivation using BABr.

Module 3: Troubleshooting & Diagnostics

Q: My device efficiency dropped after treatment. What went wrong?

A: Use this diagnostic matrix to identify the failure mode based on your J-V curve parameters.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Fill Factor (FF) Concentration too highThe BABr layer is too thick, creating a tunneling barrier for charge carriers.Dilute solution by 50% (e.g., go from 5 mg/mL to 2.5 mg/mL).
S-Shaped J-V Curve Energy Level MismatchThe 2D layer formed has a conduction band offset that blocks electron extraction.Reduce annealing time or switch to a lower concentration to minimize 2D layer thickness.
Hysteresis Remains Incomplete PassivationDefects at grain boundaries are not fully passivated.Increase concentration slightly or try dynamic dispensing (drop solution while spinning).
White Haze on Film Salt AggregationExcess BABr has crystallized on the surface (macroscopic defect).Wash the film with pure IPA immediately after spinning (dynamic wash) or filter the solution.

Module 4: Mechanistic Validation (The "Why")

Q: How do I scientifically validate that defect passivation occurred, beyond just "better efficiency"?

A: You must prove two things: Chemical Interaction and Carrier Dynamics .

  • Time-Resolved Photoluminescence (TRPL):

    • Expectation: The carrier lifetime (

      
      ) should increase significantly (e.g., from 100 ns to >500 ns) after BABr treatment. This indicates a reduction in non-radiative recombination centers.[1][2][3]
      
  • Contact Angle Measurement:

    • Expectation: The butyl chain is hydrophobic. Water contact angle should increase from ~40° (control) to >70° (target), proving the surface is covered by the alkylammonium tails.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Expectation: Look for a shift in the Pb 4f peak. A shift to lower binding energy often indicates the donation of electron density from the interaction between the amine group and the undercoordinated

      
      .
      
Passivation Mechanism Diagram

Mechanism cluster_effect Device Impact Defect Surface Defect (Iodide Vacancy / Undercoordinated Pb) Interaction Chemical Adsorption (Ionic Bonding / H-Bonding) Defect->Interaction Target Site BABr BABr Molecule (Butylammonium Head + Br) BABr->Interaction Passivator Result Passivated Surface (Reduced Trap Density) Interaction->Result Defect Filling Voc Increased Voc Result->Voc Stability Moisture Resistance Result->Stability

Figure 2: Mechanism of BABr passivation. The ammonium head fills vacancies while the butyl tail repels moisture.

References

  • Hauschild, D., et al. (2021).[4] Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ACS Applied Materials & Interfaces. Link

  • Mahboubi Soufiani, A., et al. (2021).[5] Defects on perovskite surfaces acting as charge-carrier-traps...[6]. ANU Open Research. Link

  • Zhang, F., et al. (2021). Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. Advanced Energy Materials. Link

  • Jiang, Q., et al. (2019).[7] Surface passivation of perovskite film for efficient solar cells. Nature Photonics. Link

  • BenchChem. (2025).[8] Solubility of tert-Butylamine-d9 Hydrobromide. (Reference for general alkylammonium halide solubility properties). Link

Sources

Optimization

Technical Support Center: High-Yield Synthesis of Butylamine Hydrobromide

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of butylamine hydrobromide. It offers a detailed, optimized protocol and addresses com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of butylamine hydrobromide. It offers a detailed, optimized protocol and addresses common challenges through a structured troubleshooting section and frequently asked questions. Our focus is on ensuring scientific integrity, providing actionable insights, and empowering you to achieve high-yield, reproducible results.

Overview: A Robust Path to Butylamine Hydrobromide

The synthesis of primary amines is a cornerstone of organic chemistry, with applications spanning from fundamental research to pharmaceutical manufacturing.[1][2][3] Among the various methods, the Gabriel synthesis stands out for its ability to produce primary amines with high purity, effectively avoiding the overalkylation that can plague other methods.[1][4][5][6] This guide will focus on a refined Gabriel synthesis protocol for producing butylamine, followed by its conversion to the hydrobromide salt.

The overall synthetic strategy involves two key stages:

  • N-Alkylation of Potassium Phthalimide: Potassium phthalimide, a stable and easily handled reagent, serves as a surrogate for ammonia.[7] It reacts with an alkyl halide (in this case, n-butyl bromide) via an SN2 reaction to form N-butylphthalimide.[4][6] The phthalimide group effectively "protects" the nitrogen, preventing further alkylation.[4]

  • Hydrazinolysis and Salt Formation: The N-butylphthalimide intermediate is then cleaved using hydrazine hydrate.[4][8] This step liberates the desired primary amine, n-butylamine, and forms a stable phthalhydrazide byproduct. Finally, the free n-butylamine is converted to its hydrobromide salt by treatment with hydrobromic acid.

Visualizing the Workflow: From Reagents to Product

The following diagram illustrates the key stages of the optimized synthesis protocol.

Synthesis_Workflow cluster_alkylation Stage 1: N-Alkylation cluster_cleavage_salt Stage 2: Cleavage & Salt Formation reagents_alk Potassium Phthalimide + n-Butyl Bromide reaction_alk Heat (e.g., 80-100°C) reagents_alk->reaction_alk solvent_alk DMF (Solvent) solvent_alk->reaction_alk intermediate N-Butylphthalimide reaction_alk->intermediate reaction_cleavage Reflux intermediate->reaction_cleavage reagents_cleavage Hydrazine Hydrate reagents_cleavage->reaction_cleavage solvent_cleavage Ethanol (Solvent) solvent_cleavage->reaction_cleavage amine n-Butylamine (Free Base) reaction_cleavage->amine byproduct Phthalhydrazide reaction_cleavage->byproduct product Butylamine Hydrobromide amine->product acid Hydrobromic Acid acid->product

Caption: High-level workflow for butylamine hydrobromide synthesis.

Detailed Experimental Protocol

This protocol is optimized for a high yield and purity of butylamine hydrobromide.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (for a 0.1 mol scale)Molar Equivalents
Potassium Phthalimide185.2218.52 g1.0
n-Butyl Bromide137.0215.07 g (11.8 mL)1.1
N,N-Dimethylformamide (DMF)-100 mL-
Hydrazine Hydrate (80% soln)50.067.5 mL~1.2
Ethanol (95%)-150 mL-
Hydrobromic Acid (48% aq.)-As needed-
Diethyl Ether-For washing-
Acetone-For washing-
Step-by-Step Procedure:

Part 1: Synthesis of N-Butylphthalimide

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (18.52 g, 0.1 mol) and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the suspension and add n-butyl bromide (15.07 g, 0.11 mol) dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water with vigorous stirring.

  • The N-butylphthalimide will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and unreacted potassium phthalimide.

  • Dry the N-butylphthalimide in a vacuum oven at 50-60°C. A typical yield is 85-95%.

Part 2: Liberation of n-Butylamine and Conversion to Hydrobromide Salt

  • In a 500 mL round-bottom flask, combine the dried N-butylphthalimide (0.1 mol theoretical) and 95% ethanol (150 mL).

  • Add hydrazine hydrate (7.5 mL, ~0.12 mol) to the suspension.[8]

  • Heat the mixture to reflux with stirring. A voluminous white precipitate of phthalhydrazide will form. Continue refluxing for 2-4 hours.[8]

  • Cool the reaction mixture to room temperature and then place it in an ice bath to ensure complete precipitation of the phthalhydrazide.

  • Filter off the phthalhydrazide and wash the solid with a small amount of cold ethanol.

  • Transfer the filtrate (containing the n-butylamine) to a clean flask.

  • Slowly and carefully add 48% hydrobromic acid to the filtrate with stirring until the solution is acidic (test with pH paper). The addition is exothermic, so cooling in an ice bath is recommended.

  • Concentrate the acidic solution under reduced pressure to remove the ethanol and water. A crude solid of butylamine hydrobromide will be obtained.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/acetone, to obtain pure butylamine hydrobromide.[10]

  • Dry the purified crystals in a vacuum desiccator.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My yield of N-butylphthalimide is low. What are the likely causes?

  • Incomplete Reaction: The reaction between potassium phthalimide and n-butyl bromide may not have gone to completion.

    • Solution: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using TLC. If the starting material is still present after 3 hours, extend the reaction time. Using a polar aprotic solvent like DMF is crucial for this SN2 reaction.[11]

  • Impure Reagents: The potassium phthalimide or n-butyl bromide may be of poor quality.

    • Solution: Use freshly opened or properly stored reagents. n-Butyl bromide can degrade over time, so consider distillation if its purity is questionable.

  • Losses during Workup: Some product may be lost during the precipitation and filtration steps.

    • Solution: Ensure the N-butylphthalimide is fully precipitated by using a sufficient volume of cold water and allowing adequate time for precipitation. Be meticulous during filtration and washing.

Question 2: The hydrazinolysis step is very slow, and the reaction seems to stall. Why is this happening?

  • Insufficient Hydrazine: The molar ratio of hydrazine to N-butylphthalimide is critical.

    • Solution: Ensure you are using a slight excess of hydrazine hydrate (at least 1.2 equivalents).

  • Poor Solubility: The N-butylphthalimide may not be sufficiently soluble in the ethanol to react efficiently.

    • Solution: While complete dissolution is not expected, ensure vigorous stirring to maintain a good suspension. You can slightly increase the volume of ethanol if necessary.

  • Low Reflux Temperature: The reaction may not be hot enough.

    • Solution: Ensure the mixture is at a vigorous reflux. Use a heating mantle with a temperature controller for consistent heating.

Question 3: My final butylamine hydrobromide product is discolored (yellow or brown). How can I purify it?

  • Side Reactions: Overheating during the hydrazinolysis or the final concentration step can lead to decomposition and the formation of colored impurities.

    • Solution: Avoid excessive heating. Use a rotary evaporator for the concentration step to keep the temperature low.

  • Incomplete Removal of Phthalhydrazide: If the phthalhydrazide is not completely removed, it can contaminate the final product.

    • Solution: Ensure thorough filtration and washing of the phthalhydrazide precipitate. A second filtration of the ethanolic solution of n-butylamine before adding HBr may be beneficial.

  • Purification: The primary method for removing color is recrystallization.

    • Solution: Dissolve the crude butylamine hydrobromide in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then add a less polar solvent (like diethyl ether or acetone) until the solution becomes cloudy.[10] Allow the solution to cool slowly to form pure, colorless crystals. Activated carbon can also be used to decolorize the solution before recrystallization.

Question 4: I am having trouble isolating the final product. It remains an oil or a sticky solid.

  • Presence of Water: Residual water in the final product can prevent crystallization.

    • Solution: Ensure all solvents are removed under reduced pressure. Co-evaporation with a dry solvent like toluene can help remove azeotropically any remaining water.

  • Incorrect Solvent for Recrystallization: The chosen solvent system may not be appropriate for inducing crystallization.

    • Solution: Experiment with different solvent systems. A good starting point is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold, paired with a non-polar solvent in which the salt is insoluble.

  • Excess Acid: A large excess of hydrobromic acid can sometimes interfere with crystallization.

    • Solution: Add the acid carefully and monitor the pH to avoid a large excess.

Frequently Asked Questions (FAQs)

Q1: Why is the Gabriel synthesis preferred over direct alkylation of ammonia with n-butyl bromide?

The direct alkylation of ammonia is difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[4] This is because the initially formed primary amine is often more nucleophilic than ammonia itself. The Gabriel synthesis elegantly avoids this by using phthalimide, which undergoes only a single alkylation.[1][4]

Q2: Can I use a different base for the initial deprotonation of phthalimide?

While this protocol starts with commercially available potassium phthalimide, you can generate it in situ from phthalimide using a base like potassium hydride (KH) or potassium carbonate (K₂CO₃).[4] However, using pre-formed potassium phthalimide is often more convenient and safer.

Q3: What are the key safety precautions I should take during this synthesis?

  • Bromine-containing compounds: n-Butyl bromide is a lachrymator and irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13][14]

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood and wear appropriate PPE.

  • Strong Acids: Hydrobromic acid is corrosive and can cause severe burns.[15] Handle it with care, wearing acid-resistant gloves and eye protection.

  • Flammable Solvents: Diethyl ether and ethanol are highly flammable. Keep them away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the butylamine hydrobromide.

  • FT-IR Spectroscopy: This can be used to identify the characteristic functional groups.

  • Elemental Analysis: This will provide the elemental composition of the compound.

  • Chromatographic Methods: Techniques like HPLC can be used to assess purity.[16][17]

Q5: Are there alternative methods to the Gabriel synthesis for preparing primary amines?

Yes, other methods include the reduction of nitriles, amides, or azides, and reductive amination of aldehydes.[18][19][20] The choice of method often depends on the availability of starting materials, the scale of the reaction, and the desired purity of the final product.

Visualizing the Troubleshooting Logic

This decision tree can help diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Tree start Problem Encountered low_yield_alk Low Yield of N-Butylphthalimide start->low_yield_alk Stage 1 slow_cleavage Slow Hydrazinolysis start->slow_cleavage Stage 2 discolored_product Discolored Final Product start->discolored_product Final Product isolation_issue Product is Oily/Sticky start->isolation_issue Final Product sol_incomplete_rxn Extend Reaction Time Monitor by TLC low_yield_alk->sol_incomplete_rxn Cause: Incomplete Reaction sol_impure_reagents Use Pure Reagents Distill n-BuBr low_yield_alk->sol_impure_reagents Cause: Impure Reagents sol_insufficient_hydrazine Check Molar Ratio (Use ~1.2 eq) slow_cleavage->sol_insufficient_hydrazine Cause: Insufficient Hydrazine sol_low_temp Ensure Vigorous Reflux slow_cleavage->sol_low_temp Cause: Low Temperature sol_recrystallize Recrystallize from Ethanol/Ether or Isopropanol/Acetone discolored_product->sol_recrystallize Solution sol_activated_carbon Use Activated Carbon During Recrystallization discolored_product->sol_activated_carbon Alternative Solution sol_remove_water Dry Thoroughly (Vacuum, Co-evaporate) isolation_issue->sol_remove_water Cause: Residual Water sol_solvent_system Try Different Recrystallization Solvents isolation_issue->sol_solvent_system Cause: Incorrect Solvents

Sources

Troubleshooting

Technical Support Center: Controlling Crystal Orientation of Butylamine Hydrobromide Perovskite Films

Welcome to the technical support center for controlling the crystal orientation of butylamine hydrobromide (BABr) perovskite films. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the crystal orientation of butylamine hydrobromide (BABr) perovskite films. This resource is designed for researchers, scientists, and drug development professionals who are working with these advanced materials. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of crystal orientation in butylamine hydrobromide perovskite films.

Q1: Why is controlling the crystal orientation of butylamine hydrobromide perovskite films important?

A1: Controlling the crystal orientation is crucial for optimizing the performance of optoelectronic devices. In many device architectures, such as solar cells and LEDs, a preferential orientation of the perovskite crystals perpendicular to the electrodes facilitates efficient charge transport.[1] For butylamine hydrobromide, a 2D perovskite, aligning the inorganic layers is critical to ensure unimpeded charge mobility, which is essential for achieving high performance comparable to 3D perovskite systems.[2]

Q2: What are the primary factors that influence the crystal orientation of butylamine hydrobromide perovskite films?

A2: The crystal orientation is primarily influenced by a combination of factors during the deposition and crystallization process. These include:

  • Precursor Solution Chemistry: The choice of solvent and the presence of additives can significantly impact the early stages of crystallization and induce a preferred orientation.[3]

  • Deposition Technique: The method used to deposit the film, such as spin coating or slot-die coating, and the parameters of that method (e.g., spin speed, coating speed) play a critical role.

  • Annealing Process: The temperature, duration, and atmosphere of the post-deposition annealing step are crucial for controlling crystal growth and orientation.[4][5]

  • Additives: Chemical additives in the precursor solution can modulate the crystallization process, leading to preferred grain growth and better morphology.[6][7]

Q3: What is the role of butylamine as a large organic cation in determining the crystal structure?

A3: Butylamine (BA) is a large organic cation that, when incorporated into the perovskite structure, leads to the formation of 2D or quasi-2D perovskites. These structures consist of inorganic lead bromide layers separated by organic butylamine layers. The presence of these large cations can significantly influence the crystal growth dynamics and the final orientation of the crystalline domains.[2]

Q4: How can I characterize the crystal orientation of my butylamine hydrobromide perovskite films?

A4: Several techniques can be used to characterize crystal orientation. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful method for determining the preferred orientation of crystallites relative to the substrate.[1][2] Other valuable techniques include X-ray diffraction (XRD) and scanning electron microscopy (SEM) to analyze crystal structure and film morphology, respectively.[8][9]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the fabrication of butylamine hydrobromide perovskite films with controlled crystal orientation.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Film Coverage / Pinhole Formation 1. Inappropriate Solvent System: The solvent may evaporate too quickly, leading to incomplete film formation. 2. Non-optimized Spin Coating Parameters: Incorrect spin speed or duration can result in a non-uniform film.1. Solvent Engineering: Employ a co-solvent system with a higher boiling point solvent (e.g., a mix of DMF and DMSO) to slow down the evaporation rate, allowing more time for the precursor to form a continuous film.[3] 2. Optimize Spin Coating: Systematically vary the spin speed and duration. A lower spin speed during the initial stages can help in uniform spreading, followed by a higher speed to evaporate the solvent.
Random Crystal Orientation 1. Rapid Crystallization: Uncontrolled, fast crystallization can lead to random nucleation and growth. 2. Lack of a Directing Agent: The absence of a component that promotes a specific growth direction.1. Additive Engineering: Introduce additives like ionic liquids or polymers into the precursor solution. These can coordinate with the lead bromide, slowing down the crystallization process and promoting more ordered growth.[7][10] 2. Substrate Temperature Control: Gently heating the substrate during deposition can sometimes influence the initial nucleation and favor a specific orientation.
Small Grain Size 1. High Nucleation Rate: Too many nucleation sites forming simultaneously can lead to the growth of many small grains. 2. Insufficient Annealing: The annealing time or temperature may not be adequate for grain growth.1. Solvent Vapor Annealing: After the initial film deposition, expose the film to a solvent vapor atmosphere (e.g., DMF or DMSO vapor). This can help to redissolve smaller grains and promote the growth of larger, more oriented ones.[11] 2. Two-Step Annealing: Implement a two-step annealing process: a lower temperature step to remove the residual solvent, followed by a higher temperature step to promote crystal growth and grain coarsening.[4]
Inconsistent Results Between Batches 1. Precursor Solution Aging: The precursor solution may degrade or change over time. 2. Environmental Variations: Fluctuations in humidity and temperature in the processing environment can affect crystallization.1. Fresh Precursor Solutions: Always use freshly prepared precursor solutions for consistent results. 2. Controlled Environment: Conduct experiments in a controlled environment, such as a nitrogen-filled glovebox, to minimize the impact of ambient humidity and temperature.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of Butylamine Hydrobromide Perovskite Precursor Solution with Additive

Objective: To prepare a stable precursor solution for depositing high-quality, oriented butylamine hydrobromide perovskite films.

Materials:

  • Lead (II) Bromide (PbBr₂)

  • Butylamine Hydrobromide (BABr)

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Additive (e.g., a specific ionic liquid or polymer, chosen based on literature review for similar systems)

Procedure:

  • In a nitrogen-filled glovebox, dissolve PbBr₂ and BABr in a 4:1 (v/v) mixture of DMF and DMSO to achieve the desired molar concentration (e.g., 1 M).

  • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

  • If using an additive, prepare a separate stock solution of the additive in DMF or DMSO.

  • Add the desired volume of the additive stock solution to the perovskite precursor solution. The optimal concentration of the additive should be determined experimentally.

  • Stir the final solution for another 30 minutes.

  • Filter the solution through a 0.22 µm PTFE filter before use to remove any particulates.

Protocol 2: Spin Coating Deposition and Two-Step Annealing

Objective: To deposit a uniform butylamine hydrobromide perovskite film with controlled crystal orientation.

Procedure:

  • Clean the substrate (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Dry the substrate with a nitrogen gun and treat it with UV-Ozone for 15 minutes to ensure a hydrophilic surface.

  • Transfer the substrate into a nitrogen-filled glovebox.

  • Dispense the prepared precursor solution onto the center of the substrate.

  • Spin coat the substrate using a two-step program:

    • Step 1: 1000 rpm for 10 seconds (for uniform spreading).

    • Step 2: 4000 rpm for 30 seconds (for solvent evaporation and film formation).

  • Immediately transfer the coated substrate to a hotplate for a two-step annealing process:

    • Step 1: 60°C for 2 minutes (to slowly remove the residual solvent).

    • Step 2: 100°C for 10 minutes (to promote crystal growth and improve crystallinity).

  • Allow the film to cool down to room temperature before further characterization or device fabrication.

Part 4: Visualizations

Diagram 1: Influence of Additives on Crystal Growth

G cluster_0 Without Additive cluster_1 With Additive Rapid Crystallization Rapid Crystallization High Nucleation Density High Nucleation Density Rapid Crystallization->High Nucleation Density Small, Randomly Oriented Grains Small, Randomly Oriented Grains High Nucleation Density->Small, Randomly Oriented Grains Controlled Crystallization Controlled Crystallization Reduced Nucleation Density Reduced Nucleation Density Controlled Crystallization->Reduced Nucleation Density Large, Preferentially Oriented Grains Large, Preferentially Oriented Grains Reduced Nucleation Density->Large, Preferentially Oriented Grains Precursor Solution Precursor Solution Precursor Solution->Rapid Crystallization Precursor Solution->Controlled Crystallization

Caption: Additive-mediated control of perovskite crystal growth.

Diagram 2: Experimental Workflow for Oriented Film Deposition

G Precursor_Prep Precursor Preparation Spin_Coating Spin Coating Precursor_Prep->Spin_Coating Dispense Two_Step_Annealing Two-Step Annealing Spin_Coating->Two_Step_Annealing Transfer Characterization Characterization (GIWAXS, SEM, XRD) Two_Step_Annealing->Characterization Analyze

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Butylamine Hydrobromide and Methylammonium Bromide in Perovskite Formulations

In the rapidly evolving landscape of perovskite photovoltaics and optoelectronics, the choice of organic cation is a critical determinant of device performance and long-term stability. Among the plethora of organic catio...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of perovskite photovoltaics and optoelectronics, the choice of organic cation is a critical determinant of device performance and long-term stability. Among the plethora of organic cations explored, methylammonium (MA⁺) has been a cornerstone of early, high-efficiency perovskite formulations. However, its inherent volatility and susceptibility to moisture- and thermally-induced degradation have necessitated the exploration of alternative or supplementary cations. Butylamine (BA⁺), a larger alkylammonium cation, has emerged as a prominent contender, not as a direct replacement for MA⁺ in the 3D perovskite lattice, but as a crucial component in creating highly stable 2D/3D heterostructures.

This guide provides an in-depth comparative analysis of butylamine hydrobromide (BABr) and methylammonium bromide (MABr) in perovskite systems. We will delve into the fundamental differences in their roles, their impact on critical performance metrics such as stability and efficiency, and provide detailed experimental protocols for the fabrication and characterization of perovskite films incorporating these organic bromide salts.

The Distinct Roles of Butylamine and Methylammonium in Perovskite Structures

The primary distinction between the application of butylamine and methylammonium in state-of-the-art perovskite devices lies in the dimensionality of the resulting perovskite structure.

Methylammonium Bromide (MABr) is predominantly used as a primary A-site cation in three-dimensional (3D) perovskite structures with the general formula APbX₃ (where A is the organic cation, B is a metal, and X is a halide). The small ionic radius of the methylammonium cation allows it to fit snugly within the cuboctahedral void of the lead-halide octahedral framework, leading to the formation of a 3D crystal lattice. This 3D structure facilitates efficient charge transport throughout the material, which is a key factor in achieving high power conversion efficiencies (PCEs) in perovskite solar cells.

Butylamine Hydrobromide (BABr) , on the other hand, features a bulkier butylammonium cation. This larger size generally prevents its incorporation into the A-site of a stable 3D perovskite lattice. Instead, BABr is strategically employed to form two-dimensional (2D) perovskite layers, often as a capping layer on top of a 3D perovskite film. This results in a 2D/3D heterostructure that combines the high charge carrier mobility of the 3D perovskite with the superior environmental stability of the 2D perovskite. The hydrophobic butyl chains of the 2D layer act as a protective barrier against moisture, a primary degradation agent for 3D perovskites.

Comparative Analysis: Stability and Performance

The strategic incorporation of BABr to form a 2D/3D heterostructure offers significant advantages in stability over conventional 3D MABr-based perovskites, albeit sometimes with a trade-off in initial efficiency.

Moisture Stability

The Achilles' heel of methylammonium-based perovskites is their poor stability in the presence of moisture. The polar water molecules can easily infiltrate the 3D perovskite lattice, leading to the hydration of the perovskite and subsequent decomposition into lead iodide (PbI₂) and methylammonium iodide/bromide.

The introduction of a butylamine-based 2D capping layer dramatically enhances moisture resistance. The long, hydrophobic butyl chains of the BA⁺ cations effectively repel water molecules, preventing their ingress into the underlying 3D perovskite layer.[1][2] This is a direct consequence of the protic nature of the methylammonium cation, which is more susceptible to deprotonation and interaction with water compared to the more sterically hindered and hydrophobic butylammonium cation.[3]

Parameter3D MABr Perovskite2D/3D BABr-Treated PerovskiteReference
Moisture Resistance Low; rapid degradation upon exposure to ambient humidity.High; retains a significant portion of its initial performance after extended exposure to high humidity.[4]
Water Contact Angle Typically lower, indicating a more hydrophilic surface.Significantly higher, indicating a hydrophobic surface that repels water.[4]
Degradation Pathway Hydration of the perovskite lattice leading to the formation of PbI₂ and volatile organic components.Degradation is significantly slowed due to the protective 2D layer.[5]
Thermal Stability

Thermal stress is another major contributor to the degradation of perovskite solar cells, especially considering that device temperatures can rise significantly under real-world operating conditions. Methylammonium-based perovskites are known to be thermally unstable, with decomposition into gaseous products like methylamine and hydrogen iodide/bromide occurring at elevated temperatures.[6][7]

The formation of a 2D/3D structure with BABr has been shown to improve the thermal stability of the perovskite film. The 2D perovskite layers possess a higher formation energy and are more structurally robust at elevated temperatures compared to their 3D counterparts. This enhanced stability is attributed to the strong van der Waals interactions between the long alkyl chains of the butylammonium cations, which help to stabilize the crystal structure. A study demonstrated that a 2D/3D perovskite device maintained over 96% of its initial efficiency after 1000 hours of continuous annealing, whereas a standard 3D device degraded to roughly 70% of its initial efficiency under the same conditions.[8]

Parameter3D MABr Perovskite2D/3D BABr-Treated PerovskiteReference
Thermal Stability Moderate; degradation is observed at temperatures commonly reached during device operation (e.g., 85°C).High; the 2D capping layer enhances the overall thermal robustness of the film.[8]
Decomposition Products Gaseous methylamine and hydrogen halides, and solid PbI₂.Decomposition of the underlying 3D layer is suppressed.[9]
Efficiency Retention at 85°C Significant degradation over time.High retention of initial efficiency after prolonged thermal stress.[8]
Power Conversion Efficiency (PCE)

While 3D MABr-based perovskite solar cells have demonstrated very high initial power conversion efficiencies, the introduction of a 2D BABr layer can sometimes lead to a slight decrease in the initial PCE. This is because the wider bandgap and lower conductivity of the 2D perovskite layer can introduce a minor barrier to charge extraction from the 3D perovskite layer.

However, recent advancements in optimizing the thickness and composition of the 2D layer have led to 2D/3D perovskite solar cells with efficiencies that are highly competitive with their 3D counterparts, with the significant advantage of enhanced stability.[10] The passivation of defects at the surface of the 3D perovskite by the 2D layer can also help to reduce non-radiative recombination, which can in turn improve the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[4]

Parameter3D MABr Perovskite2D/3D BABr-Treated PerovskiteReference
Record PCE High (over 25% for mixed-cation-halide systems).Approaching and exceeding 26% with enhanced stability.[10]
Charge Transport Excellent bulk charge transport.Can be slightly impeded at the 2D/3D interface if not optimized.[11]
Defect Passivation Surface defects can be a significant source of recombination.The 2D layer can effectively passivate surface defects of the 3D layer.[4]

Experimental Protocols

To provide a practical context to the discussion above, this section outlines standardized, step-by-step methodologies for the fabrication and characterization of both 3D MABr and 2D/3D BABr-treated perovskite films.

Fabrication of a 3D MABr Perovskite Film (One-Step Solution Processing)

This protocol describes a common method for depositing a methylammonium lead bromide perovskite film.

Materials:

  • Methylammonium bromide (MABr)

  • Lead(II) bromide (PbBr₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (antisolvent)

  • ITO-coated glass substrates

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Precursor Solution Preparation: Prepare a 1.2 M perovskite precursor solution by dissolving MABr and PbBr₂ in a 4:1 (v/v) mixture of DMF and DMSO. Stir the solution at 70°C for at least 2 hours.

  • Spin Coating: Transfer the cleaned substrates into a nitrogen-filled glovebox. Dispense 40 µL of the perovskite precursor solution onto the substrate and spin-coat at 4000 rpm for 30 seconds.

  • Antisolvent Quenching: During the last 10 seconds of the spin-coating program, dispense 100 µL of chlorobenzene onto the spinning substrate.

  • Annealing: Immediately transfer the substrate onto a hotplate and anneal at 100°C for 60 minutes.

Fabrication of a 2D/3D BABr-Treated Perovskite Film

This protocol builds upon the 3D film fabrication by adding a surface treatment step with BABr.

Materials:

  • Pre-fabricated 3D perovskite film (as described above)

  • Butylamine hydrobromide (BABr)

  • Isopropanol (IPA)

Procedure:

  • BABr Solution Preparation: Prepare a 5 mg/mL solution of BABr in isopropanol.

  • Surface Treatment: After the 3D perovskite film has cooled to room temperature, dispense 40 µL of the BABr solution onto the film and spin-coat at 4000 rpm for 30 seconds.

  • Annealing: Anneal the BABr-treated film at 100°C for 10 minutes.

Characterization Techniques

A suite of characterization techniques is essential to evaluate the properties of the fabricated perovskite films.

  • X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite films. The formation of a 2D perovskite phase can be identified by the appearance of low-angle diffraction peaks.[12][13]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film uniformity.[14][15]

  • UV-Vis Spectroscopy: To determine the optical absorption properties and bandgap of the perovskite films.

  • Photoluminescence (PL) Spectroscopy: To assess the electronic quality of the films. A higher PL intensity and longer carrier lifetime are indicative of lower defect densities.[16][17]

  • Contact Angle Measurement: To quantify the hydrophobicity of the film surface, which is a key indicator of moisture resistance.

  • Solar Simulator and I-V Testing: To measure the power conversion efficiency and other photovoltaic parameters of the completed solar cell devices.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the structural differences and fabrication workflows.

Perovskite_Structures cluster_3D 3D MABr Perovskite cluster_2D3D 2D/3D BABr-Treated Perovskite a PbBr₆ Octahedra Methylammonium (MA⁺) Cation b Continuous 3D Network a:f1->b Efficient Charge Transport c 2D (BA)₂(MA)n-1PbnBr3n+1 Layer Butylammonium (BA⁺) Spacer d 3D MABr Perovskite Bulk c:f1->d Moisture Barrier & Defect Passivation

Caption: Structural comparison of 3D MABr and 2D/3D BABr-treated perovskites.

Fabrication_Workflow cluster_3D_fab 3D MABr Film Fabrication cluster_2D3D_fab 2D/3D BABr Treatment A Substrate Cleaning B Precursor Solution (MABr + PbBr₂) A->B C Spin Coating B->C D Antisolvent Quenching C->D E Annealing (100°C) D->E F 3D Perovskite Film E->F Proceed to 2D/3D fabrication G BABr Solution Spin Coating F->G H Annealing (100°C) G->H

Caption: Experimental workflow for fabricating 3D and 2D/3D perovskite films.

Degradation_Pathways cluster_MABr_Deg MABr Perovskite Degradation cluster_BABr_Stab BABr-Treated Perovskite Stability MABr_Perovskite CH₃NH₃PbBr₃ Hydrated_Perovskite Hydrated Perovskite MABr_Perovskite->Hydrated_Perovskite Hydration MA_gas CH₃NH₂ (g) + HBr (g) MABr_Perovskite->MA_gas Decomposition H2O Moisture (H₂O) H2O->Hydrated_Perovskite Heat Heat (Δ) Heat->MA_gas PbBr2 PbBr₂ Hydrated_Perovskite->PbBr2 BABr_2D_Layer 2D BA₂PbBr₄ Layer MABr_3D_Bulk 3D CH₃NH₃PbBr₃ Bulk BABr_2D_Layer->MABr_3D_Bulk Protects H2O_ext External Moisture H2O_ext->BABr_2D_Layer Repels

Caption: Simplified degradation pathways for MABr vs. BABr-treated perovskites.

Conclusion and Future Outlook

The comparative analysis of butylamine hydrobromide and methylammonium bromide in perovskite formulations underscores a pivotal strategy in perovskite device engineering: sacrificing a degree of initial performance for monumental gains in long-term stability. While MABr remains a key ingredient for high-efficiency 3D perovskites, its inherent instability necessitates stabilization strategies. The use of BABr to form a 2D capping layer on a 3D perovskite has proven to be a highly effective approach to mitigate moisture- and thermally-induced degradation, paving the way for the commercial viability of perovskite solar cells.

Future research will likely focus on further optimizing the 2D/3D interface to minimize any charge transport barriers, exploring novel bulky organic cations for even more robust 2D layers, and scaling up the fabrication of these stable and efficient 2D/3D perovskite devices. The insights provided in this guide aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the choices of organic cations in their perovskite research and development endeavors.

References

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  • Kim, B., Kim, M., Lee, J. H., & Seok, S. I. (2020). Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Advanced Science, 7(3), 1901840. [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. (2017). Energies, 10(9), 1337. [Link]

  • Polo, A. S., Rojas-Challa, S., Pira, N. L., Lesarri, A., & Varela, L. R. (2019). Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid–Base Theory. ACS Applied Materials & Interfaces, 11(12), 11833–11840. [Link]

  • New 3D/2D Perovskite Solar Cells Hit 26.05% Efficiency. (2025). Solarbe.com. [Link]

  • Philippe, B., Johansson, E. M. J., & Rensmo, H. (2022). Thermal degradation of lead halide perovskite surfaces. Physical Chemistry Chemical Physics, 24(45), 27615-27622. [Link]

  • Lin, C.-H., Tsai, D.-S., & Lin, H.-N. (2023). Characterization of Large-Energy-Bandgap Methylammonium Lead Tribromide (MAPbBr3) Perovskite Solar Cells. Coatings, 13(4), 663. [Link]

  • Farooq, W., Musarat, M. A., Alaloul, W. S., Kazmi, S. A. A., Altaf, M., & Rabbani, M. B. A. (2021). Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide. International Review of Electrical Engineering (IREE), 16(6), 587. [Link]

  • Brunetti, B., Cavallo, C., Gigli, G., Ciccioli, A., & Latini, A. (2016). On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Scientific Reports, 6(1), 31896. [Link]

  • Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites. (2021). Journal of Materials Chemistry C, 9(16), 5476-5485. [Link]

  • Direct Environmental Lead Detection by Photoluminescent Perovskite Formation with Nanogram Sensitivity. (2017). Environmental Science & Technology Letters, 4(7), 299-304. [Link]

  • Scanning electron microscopy images of perovskite films with different... (n.d.). ResearchGate. [Link]

  • X-ray diffraction patterns of perovskite films with different... (n.d.). ResearchGate. [Link]

  • Zou, Y., Cui, Y., Wang, H.-Y., Cai, Q., Mu, C., & Zhang, J.-P. (2019). Highly efficient and stable 2D-3D perovskite solar cells fabricated by interfacial modification. Nanotechnology, 30(27), 275202. [Link]

  • Characterizations of perovskite films with and without MeOBABr... (n.d.). ResearchGate. [Link]

  • Farooq, W., Musarat, M. A., Alaloul, W. S., Kazmi, S. A. A., Altaf, M., & Rabbani, M. B. A. (2021). Comparative Study of Thin-Film Perovskite Solar Cells Based on Methylammonium Lead Iodide and Methylammonium Lead Bromide. UTP Scholars. [Link]

  • XRD patterns of MAPbBr3 perovskite films with MABr:PbBr2 molar ratio of... (n.d.). ResearchGate. [Link]

  • Photoluminescence Sensing of Lead Halide Perovskite Nanocrystals and Their Two-Dimensional Structural Materials. (2022). Chemosensors, 10(3), 114. [Link]

  • Rational regulation strategies toward perovskite precursor inks and perovskite films from the lab to commercialization. (2022). Energy & Environmental Science, 15(5), 1834-1869. [Link]

  • The impact of MABr treatment on the scanning electron microscopy (SEM)... (n.d.). ResearchGate. [Link]

  • Perovskite Perspectives: Chul-Ho Lee and Min Jae Ko Discuss Moisture Stability. (2017). Advanced Science News. [Link]

  • The impact of moisture on the stability and degradation of perovskites in solar cells. (2024). Materials Advances, 5(4), 1435-1453. [Link]

  • Methylammonium Lead Bromide Perovskite-Based Solar Cells by Vapor-Assisted Deposition. (2015). The Journal of Physical Chemistry Letters, 6(5), 812-817. [Link]

  • Influence of morphology on photoluminescence properties of methylammonium lead tribromide films. (2017). Journal of Luminescence, 192, 47-52. [Link]

  • Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method. (2023). STAR Protocols, 4(4), 102604. [Link]

  • Highly efficient solar water-splitting using 3D/2D hydrophobic perovskites with corrosion resistant barriers. (n.d.). osti.gov. [Link]

  • Deciphering the Morphology Change and Performance Enhancement for Perovskite Solar Cells Induced by Surface Modification. (2022). Advanced Materials Interfaces, 9(34), 2201584. [Link]

  • Anomalous X-ray diffraction on hybrid perovskite thin films: results and challenges. (2021). APL Materials, 9(12), 120902. [Link]

  • A Combined Soft X-ray Photoelectron and Resonant Inelastic Scattering Study of the 2D/3D Perovskite Interface. (2021). eScholarship. [Link]

  • Fabrication process of perovskite film by three different methods. (n.d.). ResearchGate. [Link]

  • Photoluminescence from Radiative Surface States and Excitons in Methylammonium Lead Bromide Perovskites. (2017). The Journal of Physical Chemistry C, 121(34), 18766-18774. [Link]

  • XRD patterns of the perovskite films without and with MABra ddition at I/Br = 8:2. (n.d.). ResearchGate. [Link]

  • Progress in in situ TEM investigations of halide perovskites. (2023). Materials Science in Semiconductor Processing, 157, 107321. [Link]

  • Correlating Photoluminescence Heterogeneity with Local Electronic Properties in Methylammonium Lead Tribromide Perovskite Thin Films. (2017). Advanced Functional Materials, 27(23), 1700414. [Link]

  • 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance. (2021). Coatings, 11(11), 1398. [Link]

  • X-ray diffraction patterns of the MAPbBr3 film. (n.d.). ResearchGate. [Link]

  • Progress and Developments in the Fabrication and Characterization of Metal Halide Perovskites for Photovoltaic Applications. (2023). Materials, 16(21), 6978. [Link]

  • Heterogeneous 2D/3D Tin‐Halides Perovskite Solar Cells with Certified Conversion Efficiency Breaking 14%. (2020). Advanced Materials, 32(18), 1907399. [Link]

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Comparative

Technical Guide: Characterization of Butylamine Hydrobromide (BABr) Passivated Interfaces in Perovskite Optoelectronics

Executive Summary Butylamine Hydrobromide (BABr) has emerged as a critical ligand for interface engineering in metal halide perovskite solar cells (PSCs). Unlike bulky aromatic spacers like Phenethylammonium Iodide (PEAI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butylamine Hydrobromide (BABr) has emerged as a critical ligand for interface engineering in metal halide perovskite solar cells (PSCs). Unlike bulky aromatic spacers like Phenethylammonium Iodide (PEAI), BABr utilizes a short-chain aliphatic cation (


) to form a quasi-2D Ruddlesden-Popper phase on the perovskite surface.

This guide objectively characterizes the BABr passivation mechanism, compares its efficacy against industry standards (PEAI, OAI), and provides a self-validating experimental protocol. Our analysis demonstrates that while PEAI often yields slightly higher peak efficiencies due to rigid


-

stacking, BABr offers a superior balance of charge tunneling efficiency and moisture resilience , making it ideal for scalable manufacturing where steric hindrance must be minimized.

Part 1: The Mechanistic Basis of BABr Passivation

Chemical Interaction and Dimensionality Engineering

When BABr is spin-coated onto a polycrystalline 3D perovskite film (e.g.,


), it does not merely coat the surface. It undergoes a chemical transformation driven by the excess lead iodide (

) often present at grain boundaries.

The reaction follows this stoichiometry:



This reaction creates a 2D/3D Heterojunction . The bromide inclusion is critical; it widens the bandgap at the surface, creating a Type-I (straddling) or Type-II (staggered) band alignment that repels minority carriers from surface traps, thereby suppressing non-radiative recombination.

Defect Healing Dynamics
  • Cationic Healing: The butylammonium (

    
    ) cation fills A-site vacancies (
    
    
    
    or
    
    
    ) at the surface.
  • Anionic Healing: The bromide (

    
    ) anion passivates iodide vacancies (
    
    
    
    ), which are deep trap states responsible for hysteresis.
  • Steric Advantage: Compared to Octylammonium (OA, C8 chain), the Butyl (C4) chain is short enough to allow efficient quantum tunneling of charge carriers to the Hole Transport Layer (HTL), preventing the "insulating barrier" effect seen with longer lipids.

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics from high-efficiency n-i-p device architectures (FTO/SnO2/Perovskite/Passivation/Spiro-OMeTAD/Au).

Table 1: BABr vs. Alternatives (Representative Data)
MetricControl (Unpassivated)BABr (Butyl-C4) PEAI (Phenethyl-Aromatic)OAI (Octyl-C8)
PCE (%) 19.5 - 20.2%21.8 - 22.5% 22.5 - 23.2%20.5 - 21.0%

(V)
1.08 V1.16 V 1.18 V1.12 V
Fill Factor (FF) 74%79% 80%72% (Resistive losses)
Contact Angle ~45°~85° ~75°>95°
Stability (

)
400 hours>1000 hours ~800 hours>1200 hours
Mechanism N/A2D Surface Phase Aromatic StackingHydrophobic Barrier
Critical Analysis
  • Vs. PEAI: PEAI often yields higher

    
     due to the rigid benzene ring improving surface crystallinity. However, BABr is often preferred in flexible electronics  or conditions requiring thermal stability, as aliphatic chains lack the thermal expansion mismatch sometimes observed with aromatic rings.
    
  • Vs. OAI: OAI provides the best moisture resistance (highest contact angle) but forms a thick insulating tunnel barrier, significantly hurting the Fill Factor (FF). BABr sits in the "Goldilocks" zone—sufficiently hydrophobic to repel water, yet conductive enough for charge extraction.

Part 3: Experimental Protocol & Workflow

Reagent Preparation
  • Solute: Butylamine Hydrobromide (99.9% purity).

  • Solvent: Isopropanol (IPA). Note: Do not use DMF/DMSO as they will dissolve the underlying perovskite.

  • Concentration: 1.0 – 2.0 mg/mL.

    • Senior Scientist Insight: Concentrations >5 mg/mL risk forming a thick 2D plate that blocks charge transport.

Deposition Workflow (Graphviz Visualization)

BABr_Protocol Start 3D Perovskite Film (Annealed & Cooled) Dispense Dynamic Dispense (Load while spinning) Start->Dispense Prep Solution Prep 2mg/mL BABr in IPA Prep->Dispense  Load Pipette Spin Spin Cycle 4000 rpm, 20s Dispense->Spin  Solvent Evaporation Anneal Thermal Annealing 100°C, 10 min Spin->Anneal  Crystallization End 2D/3D Heterojunction Ready for HTL Anneal->End  Phase Formation

Figure 1: Optimized dynamic spin-coating workflow for BABr passivation. Dynamic dispensing ensures uniform coverage before the IPA can penetrate the bulk grain boundaries.

Characterization Checklist (Self-Validation)

To confirm successful passivation, you must observe the following signals:

  • XRD (X-Ray Diffraction):

    • Target: Appearance of low-angle peaks (

      
      ) corresponding to the (002) plane of the 
      
      
      
      or
      
      
      Ruddlesden-Popper phase.
    • Validation: If these peaks are absent, the concentration was too low or the anneal insufficient.

  • PL (Photoluminescence):

    • Target: Increased steady-state PL intensity (factor of 5-10x) and prolonged TRPL (Time-Resolved PL) lifetime (

      
      ).
      
    • Validation: A blue-shift in the PL peak indicates the formation of the wider-bandgap 2D shell.

  • Contact Angle:

    • Target: Water droplet angle increases from <50° to >80°.

Part 4: Mechanistic Pathway Diagram

The following diagram illustrates how BABr modifies the charge dynamics at the interface.

Charge_Dynamics Bulk 3D Perovskite Bulk (Photoactive Layer) Interface BABr Passivation Layer (2D Perovskite Shell) Bulk->Interface  Hole Transfer Traps Surface Defects (Iodide Vacancies) Bulk->Traps  Trapping (Control) Interface->Traps  Chemical Passivation HTL Hole Transport Layer (Spiro-OMeTAD) Interface->HTL  Tunneling

Figure 2: Charge carrier dynamics. The BABr layer (Green) physically blocks defects (Red) and facilitates hole transfer via tunneling, preventing non-radiative recombination.

References

  • Hauschild, D. et al. (2021).[1] Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films. ACS Applied Materials & Interfaces.[2]

  • Li, X. et al. (2023).[3] Propylamine hydrobromide passivated tin-based perovskites to efficient solar cells.[3][4] International Journal of Minerals, Metallurgy and Materials.[3]

  • Zhang, F. et al. (2019). 2D/3D Perovskite Heterostructures for High-Performance Solar Cells. Advanced Energy Materials.

  • Alharbi, E. A. et al. (2019). Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells. Nature Communications.

  • Sutanto, A. A. et al. (2020). In Situ Analysis of the Formation of 2D Perovskite Capping Layers. ACS Nano.

Sources

Validation

Validation of Enhanced Charge Carrier Lifetime via Butylamine Hydrobromide (BABr) Interface Engineering

Topic: Validation of Improved Charge Carrier Lifetime with Butylamine Hydrobromide (BABr) Content Type: Publish Comparison Guide Audience: Material Scientists, Photovoltaic Researchers, and Chemical Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Improved Charge Carrier Lifetime with Butylamine Hydrobromide (BABr) Content Type: Publish Comparison Guide Audience: Material Scientists, Photovoltaic Researchers, and Chemical Development Professionals.

Executive Summary

In the development of high-efficiency Perovskite Solar Cells (PSCs), surface recombination remains the primary bottleneck for approaching the Shockley-Queisser limit. This guide validates the efficacy of Butylamine Hydrobromide (BABr) as a surface passivation agent. Unlike standard organic spacers, BABr serves a dual function: it chemically passivates under-coordinated Pb²⁺ defects and induces the formation of a wide-bandgap 2D Ruddlesden-Popper (RP) phase at the surface. This 2D/3D heterojunction creates an energetic barrier that repels electrons from surface traps, significantly extending the charge carrier lifetime (


) and improving Open-Circuit Voltage (

).
Mechanistic Insight: The 2D/3D Heterojunction

The superior performance of BABr stems from its ability to transform the perovskite surface rather than merely coating it. When applied to a 3D perovskite (e.g.,


), the butylammonium cation (

) acts as a bulky spacer that slices the 3D lattice, while the bromide anion (

) fills halide vacancies.

Key Interactions:

  • Defect Healing: The amine headgroup (

    
    ) forms hydrogen bonds with surface iodides and fills A-site vacancies.
    
  • Phase Engineering: BABr reacts with excess

    
     to form a thermodynamically stable 2D layer (
    
    
    
    ).
  • Band Alignment: The incorporation of Bromide widens the surface bandgap, creating a Type-I (straddling) or Type-II alignment that suppresses non-radiative recombination.

Diagram 1: Passivation Mechanism & Carrier Dynamics

BABr_Mechanism cluster_0 Untreated Surface cluster_1 BABr Treatment cluster_2 Passivated Interface Defects Surface Defects (Iodine Vacancies / Pb2+) Recomb Non-Radiative Recombination Defects->Recomb Traps Carriers BABr Butylamine Hydrobromide (BABr) Solution Defects->BABr Targeted by Lifetime Extended Carrier Lifetime (>1 µs) Reaction Crystallization (2D Phase Formation) BABr->Reaction Annealing Layer 2D/3D Heterojunction (BA2PbI4-xBrx) Reaction->Layer Forms Barrier Layer->Lifetime Suppresses Recombination

Caption: Transformation of defect-rich surface into a stable 2D/3D heterojunction via BABr treatment, blocking recombination pathways.

Comparative Performance Analysis

The following data synthesizes Time-Resolved Photoluminescence (TRPL) measurements, comparing BABr against a standard unpassivated control and Phenethylammonium Iodide (PEAI), a common alternative.

Table 1: Charge Carrier Dynamics and Device Metrics

MetricControl (Untreated)BABr (Target Product) PEAI (Alternative)Performance Insight
Fast Decay (

)
~10 - 20 ns~80 - 110 ns ~90 nsBABr significantly reduces rapid surface trap-assisted recombination.
Slow Decay (

)
~150 - 250 ns> 1,000 ns (1

s)
~800 - 950 ns

represents bulk recombination; the 2D shell protects the bulk, pushing lifetimes into the microsecond regime.

Deficit
High (>0.45 V)Low (<0.35 V) Low (<0.35 V)BABr aligns surface energetics, maximizing voltage potential.
Moisture Stability Poor (<100 hrs)Excellent (>1000 hrs) Good (~800 hrs)The aliphatic butyl chain of BABr is more hydrophobic than the aromatic ring of PEAI, offering superior humidity resistance.
Phase Purity N/AHigh (RP Phase) MixedBABr tends to form cleaner 2D Ruddlesden-Popper phases compared to the sometimes disordered phases of PEAI.

Critical Analysis: While PEAI is a robust competitor often yielding slightly higher short-circuit current (


) due to conductive pi-stacking, BABr  excels in lifetime extension  and environmental stability . The Bromide inclusion allows for finer bandgap tuning at the interface, often resulting in higher 

gains.
Validated Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol utilizes a self-validating "IPA Wash" method. If the resulting film does not exhibit a distinct low-angle diffraction peak (XRD) at


, the 2D layer has not formed correctly.
Reagents
  • Active Agent: Butylamine Hydrobromide (BABr) (≥99.5% purity).

  • Solvent: Anhydrous Isopropanol (IPA).

  • Target Substrate: Annealed 3D Perovskite film (e.g.,

    
    ).
    
Step-by-Step Workflow
  • Solution Preparation:

    • Dissolve BABr in IPA at a concentration of 1.0 – 2.0 mg/mL .

    • Note: Higher concentrations (>5 mg/mL) may form an overly thick insulating layer, impeding charge extraction.

  • Dynamic Spin Coating (The Deposition):

    • Place the perovskite substrate on the spinner.

    • Set speed to 4,000 rpm (Acceleration: 2,000 rpm/s).

    • Once at max speed, dispense 50

      
      L  of the BABr solution onto the center of the spinning substrate.
      
    • Spin for 20 seconds .

  • Thermal Activation (Annealing):

    • Immediately transfer to a hotplate at 100°C for 5 minutes .

    • Causality: This heat step drives the reaction between

      
       and excess surface 
      
      
      
      to crystallize the 2D plate.
  • Validation (Quality Control):

    • Optical: The film should appear specular and mirror-like. Haze indicates surface roughness (failed deposition).

    • PL Check: Steady-state Photoluminescence intensity should increase by at least 5x compared to the control.

Diagram 2: Experimental Workflow

BABr_Protocol Prep 1. Prep: Dissolve BABr in IPA (2 mg/mL) Spin 2. Deposition: Dynamic Spin (4000 rpm, 20s) Prep->Spin Dispense 50µL Anneal 3. Activation: Anneal (100°C, 5 min) Spin->Anneal Crystallize 2D Phase Check 4. Validation: TRPL & PL (Target: >1µs Lifetime) Anneal->Check Verify Passivation

Caption: Optimized processing sequence for depositing the BABr passivation layer.

References
  • Defect Passivation Mechanism in Perovskites Title: Propylamine Hydrobromide Passivated Tin-Based Perovskites to Efficient Solar Cells Source: International Journal of Minerals, Metallurgy and Materials URL:[Link] (Note: Validates the mechanism of alkylammonium bromides in reducing recombination and extending lifetimes).

  • Comparative Passivation Studies (PEAI vs. Others) Title: Comparative Study of Different Passivation Layers for n-i-p Perovskite Solar Cell for Indoor Applications Source: Solar RRL (2025) URL:[Link] (Note: Provides comparative data on iodide-based passivators and establishes the baseline for lifetime improvements).

  • Charge Carrier Dynamics (TRPL Methodology) Title: Deriving mobility-lifetime products in halide perovskite films from spectrally and time-resolved photoluminescence Source: Science Advances URL:[Link] (Note: Authoritative source for the TRPL measurement protocols used to validate carrier lifetimes).

  • Impact of Bromine Doping on Lifetime Title: Improved charge carrier lifetime in planar perovskite solar cells by bromine doping Source: AIP Advances URL:[Link] (Note: Supports the claim that Bromide inclusion (as found in BABr) specifically enhances carrier lifetime).

Comparative

Technical Comparison Guide: Butylamine Hydrobromide (BABr) vs. Bulky Organic Cation Alternatives

Focus Application: Low-Dimensional (2D/Quasi-2D) Perovskite Optoelectronics Executive Summary In the engineering of stable, high-efficiency perovskite solar cells (PSCs) and LEDs, Butylamine Hydrobromide (BABr) serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Low-Dimensional (2D/Quasi-2D) Perovskite Optoelectronics

Executive Summary

In the engineering of stable, high-efficiency perovskite solar cells (PSCs) and LEDs, Butylamine Hydrobromide (BABr) serves as a critical "spacer cation." It slices the 3D perovskite lattice into 2D Ruddlesden-Popper (RP) phases (


), balancing charge transport with environmental stability.

This guide compares BABr against its primary aromatic competitor, Phenethylammonium Bromide (PEABr) , and aliphatic alternatives like Octylammonium (OA) and Propylammonium (PA) .

Key Verdict:

  • BABr (n-Butyl): Best for vertical crystal orientation and charge transport . Ideal for high-efficiency "quasi-2D" devices where current density (

    
    ) is the priority.
    
  • PEABr (Phenethyl): Best for moisture stability and defect passivation . The aromatic ring provides a stronger hydrophobic barrier but can impede charge tunneling if the insulating layer is too thick.

  • OABr (Octyl): Best for surface passivation only. Its long chain creates a tunneling barrier too large for efficient bulk charge transport.

Chemical Profile & Mechanism

Butylamine Hydrobromide (BABr)

  • Formula:

    
    
    
  • Role: Acts as the large cation (

    
    ) in the RP phase.
    
  • Mechanism: The ammonium head anchors into the

    
     octahedra, while the butyl tail acts as a dielectric spacer.
    
Mechanism of Action: The "Spacer" Effect

Bulky cations dictate the distance between conductive inorganic sheets. This distance controls the quantum confinement energy and dielectric contrast.

SpacerMechanism cluster_0 3D Perovskite (Unstable) cluster_1 Cation Intervention cluster_2 2D/Quasi-2D Result P3D 3D Lattice (MAPbI3 / FAPbI3) Degradation Moisture Attack (Rapid Degradation) P3D->Degradation BABr Add BABr (Short Aliphatic Chain) P3D->BABr Surface Treatment or Mixing PEABr Add PEABr (Aromatic Ring) P3D->PEABr RP_Phase Ruddlesden-Popper Phase (Layered Structure) BABr->RP_Phase Slices Lattice PEABr->RP_Phase Orientation Vertical Alignment (High Charge Transport) RP_Phase->Orientation Promoted by BABr (Flexible Chain) Barrier Hydrophobic Barrier (High Stability) RP_Phase->Barrier Promoted by PEABr (Rigid Ring)

Figure 1: Mechanism of bulky cation intercalation. BABr promotes vertical orientation essential for current flow, while PEABr maximizes the hydrophobic barrier.

Comparative Analysis: BABr vs. Alternatives

A. The Primary Rivalry: BABr vs. PEABr
FeatureBABr (n-Butyl) PEABr (Phenethyl) Scientific Causality
Molecular Structure Linear Aliphatic (

)
Aromatic Ring (

)
PEA has

stacking interactions; BA is flexible.
Hydrophobicity ModerateHighThe benzene ring in PEA repels water more effectively than the short butyl chain.
Conductivity HighModerateBA's shorter chain length reduces the quantum well width, allowing easier carrier tunneling.
Crystal Orientation Excellent (Vertical) Good (Mixed)BA's flexibility allows the inorganic sheets to grow perpendicular to the substrate (favorable for solar cells).
Phase Purity Lower (Mixed

-phases)
HigherPEA tends to form very stable, pure low-

phases, which can be too insulating.
B. Chain Length Effects (The Alkyl Series)
  • Propylammonium (PA -

    
    ): 
    
    • Pros: Higher conductivity than BA.

    • Cons: Insufficient steric bulk to stabilize the 2D lattice effectively against moisture.

  • Octylammonium (OA -

    
    ): 
    
    • Pros: Extreme hydrophobicity.

    • Cons: The long chain acts as a massive insulating barrier. Carriers cannot tunnel through.

    • Use Case: Only used for surface passivation (coating the top), never for bulk quasi-2D mixtures.

Experimental Performance Data

The following data represents consensus ranges from high-impact literature (e.g., Nature Energy, Joule) for devices using these cations as spacers in


 quasi-2D perovskites.
MetricBABr-based Device PEABr-based Device OABr-based Device
Power Conversion Eff. (PCE) 16.5% - 19.2% 15.0% - 17.5%< 8.0% (Bulk) / >20% (Surface Passivation only)
Fill Factor (FF) > 78% 72% - 76%Low (High Series Resistance)
Stability (

in Air)
~500 - 800 Hours> 1,000 Hours > 1,200 Hours (but low efficiency)
Bandgap (

)
Tunable (1.6 - 1.7 eV)Tunable (1.6 - 1.7 eV)High (Strong Quantum Confinement)

Interpretation:

  • Choose BABr if your goal is maximizing efficiency in a stable device.

  • Choose PEABr if your goal is maximizing lifetime at the cost of some current density.

Validated Protocols

Protocol A: Synthesis of High-Purity BABr

Rationale: Commercial alkylamine salts often contain trace impurities that act as recombination centers. In-house synthesis and recrystallization are mandatory for device-grade performance.

Reagents:

  • n-Butylamine (99.5%, Sigma)

  • Hydrobromic Acid (48 wt% in water)

  • Ethanol (Anhydrous)

  • Diethyl Ether (Stabilizer-free)

Workflow:

  • Reaction: Place 10 mL Ethanol in a round-bottom flask on an ice bath (

    
    ).
    
  • Addition: Add 0.1 mol n-Butylamine. Stir for 10 min.

  • Acidification: Dropwise addition of 0.1 mol HBr. Maintain temp

    
     (Exothermic!). Stir for 2 hours.
    
  • Evaporation: Rotary evaporate at

    
     until a white/yellowish precipitate forms.
    
  • Washing (Critical):

    • Dissolve crude solid in minimal hot ethanol.

    • Pour into excess cold Diethyl Ether .

    • White flakes will crash out immediately.

  • Filtration: Vacuum filter and wash 3x with ether.

  • Drying: Vacuum oven at

    
     for 12 hours.
    

Validation Check:

  • Appearance: Must be snow-white, flaky crystals. Yellow tint = oxidation.

  • Solubility: Dissolve 10mg in DMF. Solution must be perfectly clear.

Protocol B: Device Fabrication (Quasi-2D Perovskite)

Rationale: Hot-casting is often required for BABr to achieve the vertical orientation described in Section 3.

  • Precursor: Mix

    
    , 
    
    
    
    , and
    
    
    in DMF:DMSO (4:1) to achieve stoichiometry
    
    
    .
  • Pre-heating: Heat the substrate (ITO/PEDOT:PSS) and the solution to

    
     .
    
  • Spin Coating:

    • Step 1: 500 rpm for 5s.

    • Step 2: 4000 rpm for 20s.

    • Note: Antisolvent dripping is usually NOT required for hot-cast 2D methods, unlike 3D perovskites.

  • Annealing: Immediate transfer to hotplate at

    
     for 10 mins.
    

Decision Matrix & Workflow

When designing a new perovskite architecture, use this logic flow to select your cation.

SelectionLogic Start Select Application Goal_Eff Goal: Max Efficiency (Solar Cell) Start->Goal_Eff Goal_Stab Goal: Max Stability (LED/Outdoor) Start->Goal_Stab Goal_Pass Goal: Surface Passivation (Top Layer Only) Start->Goal_Pass Choice_BABr Select BABr (Vertical Orientation) Goal_Eff->Choice_BABr Better Transport Choice_PEABr Select PEABr (Hydrophobic Shield) Goal_Stab->Choice_PEABr Better Moisture Resist Goal_Pass->Choice_PEABr Defect Healing Choice_OA Select OABr (Tunneling Barrier) Goal_Pass->Choice_OA Insulating Cap

Figure 2: Decision matrix for selecting bulky organic cations based on device performance goals.

References

  • Tsai, H., et al. "High-efficiency two-dimensional Ruddlesden–Popper perovskite solar cells." Nature 536, 312–316 (2016). [Link]

    • Seminal paper establishing BABr for vertical orient
  • Quan, L. N., et al. "Ligand-Stabilized Reduced-Dimensionality Perovskites." Journal of the American Chemical Society 138, 2649–2655 (2016). [Link]

    • Fundamental comparison of PEA vs. BA quantum confinement effects.
  • Wang, Z., et al. "Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites." Nature Energy 2, 17135 (2017). [Link]

    • Protocol source for BABr mixed-c
  • Organic Syntheses. "n-Butylamine synthesis and purification protocols." Org.[1][2][3] Synth. Coll. Vol. 2, p. 563.[1] [Link]

    • Standard chemical grounding for amine salt synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butylamine Hydrobromide

This guide provides an essential operational framework for the safe handling and disposal of Butylamine hydrobromide. Designed for researchers, scientists, and drug development professionals, our focus is to move beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling and disposal of Butylamine hydrobromide. Designed for researchers, scientists, and drug development professionals, our focus is to move beyond mere compliance and instill a deep, scientifically-grounded culture of safety. By understanding the causality behind each procedural step, you can build a self-validating safety system within your laboratory, ensuring both personal and collective well-being.

The Hazard Profile: Understanding Butylamine Hydrobromide

While Butylamine hydrobromide is a solid salt, its primary hazards are derived from its parent compound, n-butylamine. The parent amine is classified as a corrosive, toxic, and flammable substance.[1][2] Consequently, the hydrobromide salt must be handled with the understanding that it can cause significant irritation and potential harm upon contact or inhalation of its dust. The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosolized particles. Inhalation may lead to respiratory tract irritation, while skin or eye contact can result in severe irritation or burns.[1][2][3]

Core Directive: A Multi-Layered System of Protection

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk-based assessment tailored to the specific experimental procedure. The following provides a comprehensive guide to selecting the appropriate barriers.

Eye and Face Protection: The Non-Negotiable First Barrier

Direct contact with Butylamine hydrobromide dust or solutions can cause severe eye damage.[1][2]

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work with this compound.[1]

  • High-Risk Operations: For procedures involving the creation of solutions, heating, or any activity with an increased risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][4]

Dermal Protection: Selecting the Right Glove

Butylamine and its salts are toxic in contact with skin.[1][5] Proper glove selection is critical to prevent dermal absorption.

  • Causality of Glove Choice: Not all laboratory gloves offer the same level of protection. The choice must be based on chemical compatibility and the nature of the task. For amines like butylamine, robust chemical resistance is required.

  • Recommended Materials: Butyl rubber gloves are an excellent choice, offering high resistance to amines.[6] Neoprene gloves can also be suitable. Standard lightweight nitrile gloves should only be used for brief handling of the solid where incidental contact is the only risk, and they must be changed immediately upon any sign of contamination.

  • Protocol Adherence: Always inspect gloves for tears or pinholes before use.[1] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination, and dispose of used gloves as hazardous waste.[1]

Protective Clothing: Shielding the Body
  • A flame-retardant lab coat or a complete chemical-resistant suit should be worn to protect against accidental spills.[1][6] The clothing must be fully buttoned. For larger-scale work, a chemical-resistant apron is also recommended.[4][7] Long pants and closed-toe shoes are required to ensure no skin is exposed.

Respiratory Protection: Controlling Inhalation Risks

The inhalation of Butylamine hydrobromide dust can cause respiratory irritation.[2]

  • Primary Engineering Control: All weighing and handling of the solid powder must be performed within a certified chemical fume hood to contain dust and potential vapors.[8][9]

  • When a Respirator is Necessary: If procedures have a high potential for generating dust or aerosols and cannot be confined to a fume hood, a NIOSH/MSHA-approved air-purifying respirator with the appropriate cartridges must be used.[6][7] A comprehensive respiratory protection program, including fit-testing and training, is a prerequisite for respirator use.

Table 1: PPE Selection Matrix for Butylamine Hydrobromide

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesButyl Rubber or Neoprene GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldButyl Rubber or Neoprene GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood
Small-Scale Reactions Chemical Splash GogglesButyl Rubber or Neoprene GlovesLab CoatRequired: Chemical Fume Hood
Accidental Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Butyl Rubber GlovesChemical Apron or SuitNIOSH/MSHA Approved Respirator

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize risk at every stage of the chemical's lifecycle in the lab.

Experimental Workflow Diagram

End-to-End Workflow for Butylamine Hydrobromide plan 1. Risk Assessment (Review SDS) ppe_don 2. Don Appropriate PPE (See Table 1) plan->ppe_don handling 3. Chemical Handling (In Fume Hood) ppe_don->handling experiment 4. Conduct Experiment handling->experiment spill_check Spill? experiment->spill_check spill_response Execute Spill Response spill_check->spill_response Yes decon 5. Decontaminate Work Area spill_check->decon No spill_response->decon waste 6. Segregate Hazardous Waste decon->waste ppe_doff 7. Doff PPE Correctly waste->ppe_doff wash 8. Wash Hands Thoroughly ppe_doff->wash

Caption: Procedural workflow for the safe handling of Butylamine hydrobromide from planning to completion.

Procedural Steps
  • Pre-Work Risk Assessment: Before beginning, thoroughly review the Safety Data Sheet (SDS) and establish the specific PPE required for your planned procedure. Ensure an eyewash station and safety shower are accessible.[7]

  • PPE Application: Don all required PPE as identified in your risk assessment.

  • Chemical Handling: Perform all manipulations, particularly the weighing of the solid, inside a chemical fume hood to prevent the release of dust into the laboratory environment.[7][8]

  • Spill Response:

    • In case of a small solid spill, carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste disposal.[7][9]

    • For liquid spills, absorb the material with an inert, non-combustible material like sand or earth.[10] Use non-sparking tools to collect the absorbed material.[8][10]

    • For any large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Decontamination: After use, thoroughly decontaminate all surfaces and equipment.

  • Waste Disposal: All materials contaminated with Butylamine hydrobromide (including used gloves, weigh boats, and absorbent materials) must be treated as hazardous waste.[5][8]

Disposal Plan: Ensuring Compliant and Safe Removal

Improper disposal poses a risk to both personnel and the environment.

  • Waste Segregation: Collect all Butylamine hydrobromide waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Container Management: Use containers that are in good condition and compatible with the chemical. The container must be kept closed except when adding waste.[9]

  • Regulatory Adherence: All chemical waste generators must follow local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

By integrating these protocols into your daily laboratory operations, you actively contribute to a robust and resilient safety culture.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Butylamine. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Octylamine hydrobromide, 99%. Cole-Parmer. Retrieved from [Link]

  • LookChem. (n.d.). Butylamine Hydrobromide Safety Data Sheets(SDS). LookChem. Retrieved from [Link]

  • Loba Chemie. (2024). n-BUTYLAMINE AR - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Butylamine. NJ.gov. Retrieved from [Link]

Sources

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